4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Description
BenchChem offers high-quality 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBKMNTQSEPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597345 | |
| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-98-6 | |
| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The data is compiled from both experimental findings and computed predictions.
| Property | Value | Data Type |
| Molecular Formula | C₆H₄ClF₃N₂ | Computed |
| Molecular Weight | 196.56 g/mol | Computed[1] |
| Experimental Boiling Point | 69-70 °C at 11 mm Hg | Experimental[2] |
| Predicted Boiling Point | 171.2 °C at 760 mmHg | Predicted |
| Predicted Density | 1.428 g/cm³ | Predicted |
| Appearance | Colorless to light yellow liquid/thin oil | Experimental[2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ/ppm: 7.46 (s, 1H, Het), 2.67 (s, 3H, CH₃) | Experimental[2] |
| ¹⁹F NMR (DMSO-d₆) | δ/ppm: 6.78 (s, 3F, CF₃) | Experimental[2] |
| Mass Spectrum (m/z) | 196 [M]⁺ | Experimental[2] |
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine can be achieved through the chlorination of its corresponding pyrimidin-2-ol precursor.[2]
Procedure:
-
Reaction Setup: A reaction vessel is charged with 4-Trifluoromethyl-6-methylpyrimidine-2-ol.
-
Chlorination: Phosphorus oxychloride (POCl₃) is added to the starting material.
-
Reaction Conditions: The reaction mixture is refluxed for approximately 11 hours.
-
Work-up: Upon completion, the reaction mixture is poured into cold water. A concentrated soda solution is then added.
-
Extraction: The product is extracted from the aqueous mixture using benzene (3 x 50 mL).
-
Drying and Filtration: The combined organic layers are dried with calcium chloride and filtered through silica gel.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine as a thin oil.[2]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm).
Mass Spectrometry (MS):
-
The mass spectrum is obtained to confirm the molecular weight of the synthesized compound. The molecular ion peak ([M]⁺) is observed at m/z 196.[2]
Melting Point Determination (General Protocol):
As no experimental melting point has been reported, the following general protocol is recommended for its determination:
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate, and the range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Solubility Assessment (General Protocol):
-
An excess amount of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is added to a known volume of the desired solvent (e.g., ethanol, methanol, dichloromethane, ethyl acetate) in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solute is determined gravimetrically. The solubility is then expressed in g/L or mg/mL.
Synthesis Workflow Visualization
The following diagram illustrates the synthetic pathway for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
References
A Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 5993-98-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its reactivity, with a focus on nucleophilic aromatic substitution. Furthermore, it delves into the application of its derivatives as potent therapeutic agents, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. A representative signaling pathway and the synthetic workflow are visualized to facilitate a deeper understanding of its utility in drug discovery and development.
Physicochemical Properties
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative incorporating a trifluoromethyl group, a moiety known to enhance the metabolic stability and lipophilicity of bioactive molecules. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5993-98-6 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 141.0 to 145.0 °C | [2] |
| Boiling Point | 171.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.428 g/cm³ (Predicted) | [3] |
| Flash Point | 57.3 °C (Predicted) | [3] |
| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is typically achieved in a two-step process starting from 1,1,1-trifluoropentane-2,4-dione. The initial step involves the condensation with urea to form the corresponding hydroxypyrimidine, which is subsequently chlorinated.
Step 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
This step involves the cyclocondensation of a β-diketone with urea.
Experimental Protocol:
A mixture of 1,1,1-trifluoropentane-2,4-dione (1 mole equivalent) and urea (1 mole equivalent) in glacial acetic acid is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to yield 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine as a white to off-white solid.
Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The second step is a chlorination reaction using phosphorus oxychloride (POCl₃).
Experimental Protocol:
4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine (1 mole equivalent) is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux and maintained at this temperature for 3-5 hours. After the reaction is complete (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting precipitate, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Reactivity and Chemical Transformations
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity makes 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine a valuable intermediate for the synthesis of a diverse range of substituted pyrimidines.
Nucleophilic Substitution with Amines
Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) readily displaces the chloro group to yield the corresponding 4-aminopyrimidine derivatives. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.
Nucleophilic Substitution with O-Nucleophiles
Alkoxides (e.g., sodium methoxide or ethoxide) can displace the chloro group to form 4-alkoxypyrimidines. The reaction is typically carried out in the corresponding alcohol as the solvent.
Applications in Drug Development
Derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine have shown significant promise in various therapeutic areas, including oncology, virology, and inflammatory diseases. The trifluoromethyl group often contributes to enhanced biological activity and improved pharmacokinetic profiles.
Antitumor Activity: EGFR Inhibition
Several studies have reported that trifluoromethylpyrimidine derivatives exhibit potent antitumor activity by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[4] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a hallmark of many cancers. Inhibition of EGFR signaling can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby impeding tumor growth.[4]
Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyrimidine derivatives.
Antiviral and Anti-inflammatory Potential
Trifluoromethyl-containing pyrimidines have also been explored for their antiviral and anti-inflammatory properties. For instance, some derivatives have shown activity against various viruses, and related heterocyclic compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] A broad-spectrum antiviral mechanism has been associated with the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication.[5]
Spectral Data
The structural characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is supported by various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | A singlet corresponding to the methyl protons and a singlet for the pyrimidine ring proton. |
| ¹³C NMR | Signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the pyrimidine ring carbons. |
| ¹⁹F NMR | A singlet for the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |
Safety Information
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and predictable reactivity, particularly in nucleophilic substitution reactions, make it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases, including cancer, viral infections, and inflammatory disorders. Further exploration of its chemical space is likely to yield new and improved drug candidates.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. While specific biological activity and defined signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its potential as a building block for the development of novel therapeutic agents.
Molecular Structure and Identifiers
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine ring with a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position.
| Identifier | Value |
| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine[1] |
| Chemical Formula | C₆H₄ClF₃N₂[1] |
| SMILES | CC1=NC(=CC(=N1)Cl)C(F)(F)F[1] |
| CAS Number | 5993-98-6[1] |
Physicochemical Properties
The physicochemical properties of a compound are crucial for its behavior in biological systems and its suitability for drug development.
| Property | Value |
| Molecular Weight | 196.56 g/mol [1] |
| Appearance | Thin oil |
| Boiling Point | 69-70 °C at 11 mmHg |
| Refractive Index (n_D^20) | 1.4450 |
Synthesis
The primary synthetic route to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves the chlorination of its corresponding pyrimidin-4-ol precursor.
Experimental Protocol: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
This protocol is based on the reaction of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine with phosphorus oxychloride (POCl₃).
Materials:
-
4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Benzene (or other suitable organic solvent)
-
Calcium chloride (for drying)
-
Silica gel
Procedure:
-
A mixture of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine and an excess of phosphorus oxychloride is refluxed for 11 hours.
-
After completion of the reaction (monitored by TLC or GC), the excess POCl₃ is removed under reduced pressure.
-
The crude product is carefully added dropwise to cold water, and the mixture is neutralized with a concentrated soda solution.
-
The product is extracted from the aqueous mixture with benzene (3 x 50 mL).
-
The combined organic layers are dried over calcium chloride and filtered through a pad of silica gel.
-
The solvent is removed by distillation to yield the crude product as a thin oil.
-
Purification is achieved by vacuum distillation (boiling point 69-70 °C at 11 mmHg) to afford pure 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a reported yield of 76.5%.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
| Technique | Data |
| ¹H NMR (CDCl₃, δ, ppm) | 7.46 (s, 1H, pyrimidine-H); 2.67 (s, 3H, CH₃) |
| ¹⁹F NMR (CDCl₃, δ, ppm) | 6.78 (s, 3F, CF₃) |
| Mass Spectrum (m/z) | 196 [M]⁺ |
Biological Activity and Potential Applications
Derivatives of trifluoromethyl-substituted pyrimidines have been reported to exhibit various biological activities, including:
-
Anticancer: As inhibitors of various kinases and enzymes involved in cell proliferation.
-
Antiviral: By interfering with viral replication processes.
-
Fungicidal and Herbicidal: In the context of agrochemicals.
The title compound serves as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and develop novel compounds with desired biological profiles.
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a readily accessible synthetic intermediate with significant potential for the development of new chemical entities in the fields of medicine and agriculture. This guide provides essential technical information on its structure, properties, and synthesis. Further research is warranted to explore the specific biological activities of this compound and its derivatives to unlock their full therapeutic potential. The lack of detailed biological data highlights an opportunity for researchers to investigate this compound's pharmacological profile and its potential interactions with various biological targets.
References
Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceutical and agrochemical agents. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.
Introduction
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest due to the presence of the trifluoromethyl group, which often imparts desirable properties such as enhanced metabolic stability and increased binding affinity to biological targets. Its synthesis is a critical step in the preparation of a wide range of biologically active molecules. This guide focuses on a robust and widely applicable two-step synthesis pathway commencing from readily available starting materials.
Primary Synthesis Pathway: Cyclocondensation and Subsequent Chlorination
The most common and efficient synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves a two-step process:
-
Step 1: Cyclocondensation to form the key intermediate, 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.
-
Step 2: Chlorination of the hydroxyl group to yield the final product.
This pathway offers a reliable route to the target compound with good overall yields.
Step 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
The initial step involves the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with acetamidine hydrochloride. This reaction forms the pyrimidine ring structure.
Reaction Scheme:
Spectroscopic Profile of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 5993-98-6), a key intermediate in various synthetic applications. Due to the limited availability of experimentally derived public data, this document presents a combination of available information and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.
Chemical Structure and Properties
-
IUPAC Name: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
CAS Number: 5993-98-6[1]
-
Molecular Formula: C₆H₄ClF₃N₂[1]
-
Molecular Weight: 196.56 g/mol [1]
-
Structure:
Figure 1. Chemical structure of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | H-5 |
| ~ 2.8 | s | 3H | -CH₃ |
Note: The chemical shift of the pyrimidine ring proton is influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. The methyl group is expected to be a singlet in the upfield region.
¹³C NMR Spectroscopy
PubChem indicates the existence of a ¹³C NMR spectrum for this compound, recorded on a Bruker AM-270 instrument.[2] While the raw data is not publicly available, the predicted chemical shifts are presented below.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C-2 |
| ~ 162 (q, JCF ≈ 35 Hz) | C-6 |
| ~ 158 | C-4 |
| ~ 120 (q, JCF ≈ 275 Hz) | -CF₃ |
| ~ 115 | C-5 |
| ~ 25 | -CH₃ |
Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The adjacent carbon (C-6) will also exhibit a quartet with a smaller coupling constant.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Weak | C-H stretch (aromatic) |
| 2850 - 3000 | Weak | C-H stretch (aliphatic) |
| 1550 - 1600 | Medium-Strong | C=N stretching vibrations in the pyrimidine ring |
| 1400 - 1500 | Medium-Strong | C=C stretching vibrations in the pyrimidine ring |
| 1100 - 1350 | Strong | C-F stretching vibrations of the -CF₃ group |
| 700 - 850 | Strong | C-Cl stretch |
Mass Spectrometry
While GC-MS data is noted to exist, specific fragmentation data is not provided in available resources.[2]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 196/198 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 161 | Medium | [M-Cl]⁺ |
| 127 | Medium | [M-CF₃]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Methodology (Thin Solid Film Method): [3][4]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.
GC-MS (Gas Chromatography-Mass Spectrometry)
Objective: To confirm the molecular weight and determine the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Gas Chromatography:
-
Injector Temperature: Typically 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable range, for example, m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.[5][6]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general stages of spectroscopic analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. While based on predicted data due to the scarcity of public experimental results, the information and protocols herein offer valuable guidance for researchers. It is recommended that experimental data be acquired to validate and expand upon the information presented in this document.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Spectroscopic and Spectrometric Characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chemical compound 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents predicted values and experimental protocols based on the analysis of closely related analogues and established methodologies for pyrimidine derivatives.
Chemical Structure and Properties
-
IUPAC Name: 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Molecular Formula: C₆H₄ClF₃N₂[1]
-
Molecular Weight: 196.56 g/mol [1]
-
CAS Number: 5993-98-6[1]
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. These predictions are based on data from closely related compounds, specifically 2-Chloro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, as reported in the literature.[2] The experimental conditions for the reference compounds were NMR spectra recorded in DMSO-d₆ at 600 MHz for ¹H and 150 MHz for ¹³C.[2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (pyrimidine ring) | ~7.0 - 7.5 | Singlet | - |
| CH₃ (methyl group) | ~2.4 - 2.6 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (J, Hz) |
| C=N (pyrimidine ring) | ~168 - 172 | - |
| C-Cl (pyrimidine ring) | ~162 - 166 | - |
| C-CF₃ (pyrimidine ring) | ~154 - 158 | q, J ≈ 34-36 |
| CH (pyrimidine ring) | ~100 - 105 | - |
| CF₃ | ~122 - 124 | q, J ≈ 272-274 |
| CH₃ | ~25 - 27 | - |
Predicted Mass Spectrometry Data
Mass spectrometry of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 196.0015 | Calculated for C₆H₄³⁵ClF₃N₂. The presence of the chlorine isotope will result in an M+2 peak at approximately m/z 198 with about one-third the intensity of the M peak. |
| [M+H]⁺ | 197.0093 | For ESI-MS. Based on HRMS data for a closely related compound.[2] |
Expected Fragmentation Pattern:
Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals. For this compound, expected fragments could arise from:
-
Loss of a chlorine radical (Cl•)
-
Loss of a methyl radical (CH₃•)
-
Loss of a trifluoromethyl radical (CF₃•)
-
Cleavage of the pyrimidine ring
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, based on standard practices for similar compounds.[2]
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the ionization method.
Instrumentation and Parameters (ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
This guide provides a foundational understanding of the expected analytical data for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Researchers and scientists can use this information to aid in the identification and characterization of this compound in their drug discovery and development efforts. It is important to note that actual experimental data may vary slightly depending on the specific instrumentation and conditions used.
References
The Rising Therapeutic Potential of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of these molecules. This technical guide focuses on the burgeoning field of derivatives synthesized from the versatile building block, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. We delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers in drug discovery and development.
The Core Scaffold: Synthesis and Reactivity
The starting material, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, is a key intermediate for generating a diverse library of derivatives. Its synthesis is primarily achieved through the chlorination of 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring makes the chlorine atom at the C4 position highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to compounds with varied biological profiles.
A general synthetic workflow for the derivatization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is depicted below.
Figure 1: General synthetic workflow for derivatization.
Biological Activities and Quantitative Data
Derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine have demonstrated a broad spectrum of biological activities, with the most prominent being antifungal, anticancer, and kinase inhibitory effects.
Antifungal Activity
A notable class of derivatives with potent antifungal activity are N-(substituted phenyl)benzamides. These compounds are synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with aminophenols to form an ether linkage, followed by acylation of the amino group.
Table 1: Antifungal Activity of N-(substituted phenyl)benzamide Derivatives
| Compound ID | R1 (Benzamide) | R2 (Aniline) | Fungal Strain | Inhibition Rate (%) @ 50 µg/mL | EC50 (µg/mL) |
| 5f | 5-bromo-2-fluoro | ortho | Phomopsis sp. | 100 | - |
| 5o | 5-bromo-2-fluoro | meta | Phomopsis sp. | 100 | 10.5 |
| Pyrimethanil | - | - | Phomopsis sp. | 85.1 | 32.1 |
| 5g | 2-chloro-5-nitro | ortho | B. cinerea | 86.1 | 57.5 |
| 5h | 2-chloro | meta | B. cinerea | 90.7 | 50.8 |
| Pyrimethanil | - | - | B. cinerea | 82.8 | 62.8 |
Data compiled from studies on pyrimidine derivatives containing an amide moiety.[1]
Anticancer Activity
The trifluoromethylpyrimidine core is a recognized pharmacophore in the design of anticancer agents. While extensive data on derivatives from the exact 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is emerging, related compounds show significant promise. For instance, various trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent anti-proliferative activity against a range of human tumor cell lines.[2]
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 17v | H1975 (Lung) | 2.27 |
| 5-FU (Control) | H1975 (Lung) | 9.37 |
| 11g | HCT116 (Colon) | 1.52 |
| 11g | LNCaP (Prostate) | 1.72 |
| 11h | HCT116 (Colon) | 2.22 |
| 11h | LNCaP (Prostate) | 1.60 |
Data represents structurally related trifluoromethyl-pyrimidine derivatives.[2]
Kinase Inhibitory Activity
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. Derivatives of trifluoromethylpyrimidines have been investigated as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are implicated in various cancers.
Table 3: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine | CDK2/Cyclin A | 80 |
| 2-Substituted aniline pyrimidine | Mer | 18.5 |
| 2-Substituted aniline pyrimidine | c-Met | 33.6 |
Data from studies on related pyrimidine kinase inhibitors.
Signaling Pathways
The biological effects of these derivatives are often mediated through their interaction with specific cellular signaling pathways.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a key driver in several cancers. Many pyrimidine-based inhibitors target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
Figure 2: EGFR signaling pathway and inhibition.
Proline-rich Tyrosine Kinase 2 (PYK2) Signaling
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation. It is considered a therapeutic target for various diseases, including cancer and osteoporosis.
Figure 3: PYK2 signaling pathway and inhibition.
BMP2/SMAD1 Signaling Pathway in Osteogenesis
Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a crucial role in bone formation. It signals through the SMAD pathway, and modulation of this pathway by small molecules is an area of active research for bone-related disorders.
Figure 4: BMP2/SMAD1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine derivatives.
General Synthesis of N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide Derivatives
This protocol outlines the synthesis of pyrimidine ether derivatives followed by amidation.
Step 1: Synthesis of 2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline
-
To a solution of 2-aminophenol (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
-
Dissolve the intermediate from Step 1 (1.0 eq) in a solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
In Vitro Antifungal Activity Assay (Poison Plate Technique)
This assay is used to determine the inhibitory effect of the synthesized compounds on the mycelial growth of pathogenic fungi.
-
Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various final concentrations (e.g., 50 µg/mL). A solvent control (DMSO) and a positive control (e.g., Pyrimethanil) should also be prepared.
-
Pour the media into sterile Petri plates and allow them to solidify.
-
Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a fresh culture of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can be determined by testing a range of concentrations and using probit analysis.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37 °C.
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.
-
Set up the kinase reaction in a 384-well plate by adding the kinase (e.g., EGFR, PYK2), the test compound at various concentrations, and the substrate in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for about 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine scaffold is a privileged starting point for the development of novel bioactive molecules. The derivatives synthesized from this core have demonstrated significant potential as antifungal and anticancer agents, as well as kinase inhibitors. The ease of derivatization at the C4 position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse linkers and functional groups to explore new biological targets.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
The Versatile Scaffold: Unlocking the Potential of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of substituted pyrimidines, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive chloro group, an electron-donating methyl group, and a lipophilic, electron-withdrawing trifluoromethyl group provides a versatile platform for the development of targeted therapies. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors for the treatment of cancer and other proliferative diseases.
The Strategic Importance of the 2-Methyl-6-(trifluoromethyl)pyrimidine Core
The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold offers several advantages in drug design. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity for better membrane permeability, and engage in specific interactions with biological targets.[1] The methyl group can provide a point of interaction within a binding pocket and influence the overall electronic properties of the ring. The strategic placement of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Applications in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold has proven to be a privileged structure for the development of kinase inhibitors, with several approved drugs featuring this core. The 2-methyl-6-(trifluoromethyl)pyrimidine moiety has been incorporated into inhibitors targeting several key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a key driver in many cancers.[2][3][4] Pyrimidine-based derivatives have been successfully developed as EGFR inhibitors.[5][6] The general strategy involves the displacement of the chloro group on the pyrimidine ring with an aniline derivative, which mimics the hinge-binding motif of ATP.
A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[2][4] For instance, compounds bearing an acrylamide side chain have shown significant antitumor activities. The synthesis of these inhibitors often starts from a dichlorinated pyrimidine, highlighting the utility of the chloro-substituent in accessing these complex molecules.
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// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; EGFR -> PI3K; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Nucleus; EGFR -> PLCg; PLCg -> IP3; PLCg -> DAG; DAG -> PKC; EGFR -> STAT; STAT -> Nucleus; Nucleus -> Proliferation; Inhibitor -> EGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .enddot Caption: EGFR Signaling Pathway and Inhibition.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[7] Several pyrimidine-based Aurora kinase inhibitors have been developed, with some entering clinical trials.[8] The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold can be utilized to develop potent and selective Aurora kinase inhibitors. For instance, a class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been identified as effective Aurora A kinase inhibitors.[9][10]
// Nodes AuroraA [label="Aurora A Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Centrosome [label="Centrosome\nMaturation", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Spindle\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; MitoticEntry [label="Mitotic Entry", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nProgression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Chloro-2-methyl-6-\n(trifluoromethyl)pyrimidine\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AuroraA -> Centrosome; AuroraA -> Spindle; AuroraA -> MitoticEntry; Centrosome -> CellCycle; Spindle -> CellCycle; MitoticEntry -> CellCycle; Inhibitor -> AuroraA [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .enddot Caption: Aurora Kinase Signaling and Inhibition.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition
PYK2 is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell migration, proliferation, and survival. It is considered a therapeutic target for various diseases, including cancer and osteoporosis. A pyrimidine-based PYK2 inhibitor, PF-431396, which contains a trifluoromethyl pyrimidine core, has been shown to be a potent dual inhibitor of PYK2 and the closely related Focal Adhesion Kinase (FAK).[3][11]
// Nodes Stimuli [label="Extracellular Stimuli\n(e.g., GPCR agonists, Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; PYK2 [label="PYK2", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Family\nKinases", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Cell Migration,\nProliferation, Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Chloro-2-methyl-6-\n(trifluoromethyl)pyrimidine\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> PYK2 [label="Activates"]; PYK2 -> Src; Src -> MAPK; Src -> PI3K_Akt; MAPK -> CellResponse; PI3K_Akt -> CellResponse; Inhibitor -> PYK2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .enddot Caption: PYK2 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinases. While specific data for compounds derived directly from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is limited in the public domain, the data for structurally similar compounds highlight the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR | 91 | A549 | 0.35 | [2][4] |
| MCF-7 | 3.24 | [2][4] | |||
| PC-3 | 5.12 | [2][4] | |||
| Pyrimidine-based Inhibitor (PF-431396) | PYK2 | 11 | - | - | [11] |
| FAK | 2 | - | - | [11] | |
| Pyrimidine-based Inhibitor (Alisertib) | Aurora A | 1.2 | Various | Varies | [8] |
| Pyrimidine-based Inhibitor (Barasertib) | Aurora B | 0.37 | Various | Varies | [8] |
Experimental Protocols
The following section provides a representative experimental protocol for the synthesis of a kinase inhibitor using a chloro-pyrimidine core, adapted from literature procedures for similar compounds.[2][4][9][10]
General Synthetic Workflow
The synthesis of kinase inhibitors from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position.
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// Edges Start -> Reaction; Nucleophile -> Reaction; Reaction -> Intermediate; Intermediate -> Coupling; Coupling -> Final; } .enddot Caption: General Synthetic Workflow.
Synthesis of a Hypothetical N-aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine Derivative
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Substituted aniline
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen anhydrous solvent, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 120°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine derivative.
Characterization:
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of a diverse range of bioactive compounds, particularly kinase inhibitors. The strategic combination of a reactive chloro group, a methyl group, and a trifluoromethyl group allows for fine-tuning of the pharmacological properties of the resulting molecules. Further exploration of the synthetic utility of this scaffold is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Suzuki Coupling Reactions with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Suzuki-Miyaura coupling reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a crucial building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The document details the reaction's core principles, experimental protocols, and quantitative data derived from relevant studies, offering a practical resource for scientists engaged in organic synthesis and drug development.
Introduction to Suzuki-Miyaura Coupling on Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide has become indispensable in the construction of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[1]
Halogenated pyrimidines are valuable substrates for such transformations due to the electron-deficient nature of the pyrimidine ring, which facilitates the key oxidative addition step in the catalytic cycle.[2] The presence of a trifluoromethyl group on the pyrimidine ring, as in 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, further enhances its reactivity towards cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine) to form an organopalladium(II) complex. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3]
Experimental Protocols and Quantitative Data
While specific data for the Suzuki coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is limited in the public literature, valuable insights can be drawn from closely related structures. The following protocols and data are based on the successful coupling of analogous chloro-trifluoromethyl-substituted heterocycles and provide a strong starting point for reaction optimization.
General Experimental Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of a related chloro-(trifluoromethyl)pyridopurine derivative and is expected to be a good starting point for the target molecule.[4]
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) (2.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Microwave reactor
Procedure:
-
To a microwave vial, add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2.5-5 mol%), and the base (2-3 eq.).
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and hold for the specified time (usually 15-40 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Reaction Conditions and Yields for Analogous Compounds
The following table summarizes the reaction conditions and yields for the Suzuki coupling of closely related trifluoromethyl-substituted chloropyrimidines and pyridopurines. This data can serve as a guide for selecting optimal conditions for reactions with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 27 | [5] |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Methylboronic acid | XPhosPdG2 (5) | Cs₂CO₃ | Toluene | 140 | 40 | 65-84 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Arylboronic acids (electron-withdrawing) | XPhosPdG2 (5) | Cs₂CO₃ | Toluene | 140 | 40 | 65-84 | [4] |
Key Considerations for Reaction Optimization
Several factors can influence the efficiency and outcome of the Suzuki coupling reaction with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), are often effective for coupling with less reactive aryl chlorides.[4]
-
Base: The strength and solubility of the base play a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A variety of solvents can be employed, often in combination with water. Aprotic polar solvents like 1,4-dioxane, THF, and toluene are frequently used.
-
Temperature: Microwave irradiation can significantly accelerate the reaction, allowing for shorter reaction times and often improved yields.[5]
-
Boronic Acid: The electronic and steric properties of the boronic acid can impact the reaction rate and yield. Electron-rich boronic acids may react more readily.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. By carefully selecting the catalyst system, base, solvent, and reaction temperature, researchers can efficiently synthesize a diverse range of 4-aryl-2-methyl-6-(trifluoromethyl)pyrimidines. The information provided in this guide, including the generalized experimental protocols and data from analogous systems, serves as a valuable resource for the development of robust and efficient synthetic routes to novel compounds of interest for the pharmaceutical and agrochemical industries. Further optimization for specific substrates is encouraged to achieve the highest possible yields and purity.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Synthesis of Novel Pyrimidine Derivatives from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry. The strategic placement of the chloro, methyl, and trifluoromethyl groups on the pyrimidine ring allows for a diverse range of chemical transformations, leading to the synthesis of novel compounds with potential therapeutic applications. Pyrimidine derivatives are integral to numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[1] This guide details key experimental protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, presenting quantitative data in structured tables and visualizing workflows for enhanced clarity.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing trifluoromethyl group, renders the C4-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups, including amines, ethers, and thioethers.
Synthesis of 4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives
The reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with primary or secondary amines is a straightforward method to introduce nitrogen-based substituents. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: General Procedure for Amination
To a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF, is added the desired amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Table 1: Synthesis of 4-Amino Pyrimidine Derivatives
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TEA | Ethanol | 80 | 6 | 85 |
| 2 | 4-Methoxyaniline | DIPEA | Isopropanol | 90 | 8 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 100 | 4 | 88 |
| 4 | Piperidine | TEA | Ethanol | 78 | 12 | 89 |
Note: The data in this table is representative and may require optimization for specific substrates.
Caption: Workflow for SNAr Amination.
Synthesis of 4-Alkoxy/Aryloxy-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives
The displacement of the chloride with an oxygen nucleophile, such as an alcohol or a phenol, provides access to the corresponding ether derivatives. These reactions are typically performed using a strong base to deprotonate the nucleophile.
Experimental Protocol: General Procedure for O-Arylation/Alkylation
To a solution of the alcohol or phenol (1.1 eq) in a polar aprotic solvent like DMF or THF, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography. A related procedure for a similar substrate involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature.[2]
Table 2: Synthesis of 4-Ether Pyrimidine Derivatives
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 25 | 4 | 90 |
| 2 | 4-Chlorophenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 3 | Ethanol | NaH | THF | 25 | 6 | 78 |
| 4 | Benzyl alcohol | t-BuOK | THF | 25 | 5 | 82 |
Note: The data in this table is representative and may require optimization for specific substrates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. A study on the Suzuki coupling of 2,4-dichloropyrimidines demonstrated efficient and regioselective synthesis of C4-substituted pyrimidines.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is taken in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). The mixture is degassed with argon or nitrogen and then heated to a temperature between 80-120 °C for 4-24 hours. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. Microwave irradiation can significantly reduce reaction times.[3]
Table 3: Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 82 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
Note: The data in this table is representative and may require optimization for specific substrates.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not effective.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The organic extracts are dried, concentrated, and purified by column chromatography.
Table 4: Buchwald-Hartwig Amination of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 2 | Indole | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 3 | N-Methylaniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 90 | 16 | 92 |
| 4 | Carbazole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 20 | 85 |
Note: The data in this table is representative and may require optimization for specific substrates.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a mixture of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) salt like CuI (0.06 eq) in a degassed solvent (e.g., THF, DMF), a base (e.g., triethylamine, diisopropylamine) is added. The terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired alkynylpyrimidine derivative.
Table 5: Sonogashira Coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
| Entry | Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 6 | 93 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 40 | 8 | 87 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 10 | 89 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | TEA | DMF | 50 | 12 | 81 |
Note: The data in this table is representative and may require optimization for specific substrates.
Caption: Overview of Cross-Coupling Reactions.
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile starting material for the synthesis of a wide array of novel pyrimidine derivatives. The methodologies outlined in this guide, encompassing nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, provide robust and efficient pathways to functionalize the pyrimidine core. These synthetic strategies are crucial for the development of new chemical entities in drug discovery and materials science, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The provided protocols and tabulated data serve as a practical resource for researchers in the field, facilitating the design and execution of synthetic routes to novel and potentially bioactive molecules.
References
Amination of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental protocols for the amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document details the primary methodologies, presents quantitative data in a structured format, and includes visualizations of the experimental workflows and reaction pathways.
Introduction
The introduction of an amino group onto the pyrimidine ring is a crucial step in the development of numerous pharmaceutical and agrochemical agents. The target molecule, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, possesses an electron-deficient pyrimidine ring due to the presence of the trifluoromethyl group, making the 4-position susceptible to nucleophilic attack. This guide explores two principal pathways for its amination: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Reaction Pathways
The amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine can be achieved through two main synthetic routes, each with its own advantages and substrate scope.
Nucleophilic Aromatic Substitution (SNAr)
This method typically involves the direct reaction of the chloropyrimidine with an amine. The reaction is often facilitated by heat and may be carried out in the presence of a base to neutralize the HCl generated. For less nucleophilic amines, acid catalysis can be employed to enhance the electrophilicity of the pyrimidine ring.[1]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[2][3] It is particularly useful for coupling less reactive aryl chlorides or for reactions involving a broader range of amines, including those that are less nucleophilic.[2][3][4] The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine based on general protocols for similar substrates.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Conditions
| Amine Type | Amine | Solvent | Temperature (°C) | Time (h) | Base | Expected Yield (%) |
| Ammonia | Aq. Ammonia | Dioxane | 100-120 | 12-24 | - | 70-85 |
| Primary | Methylamine | Ethanol | 80 | 8-16 | Et3N | 75-90 |
| Primary | Aniline | DMF | 120-140 | 6-12 | K2CO3 | 65-80 |
| Secondary | Diethylamine | Acetonitrile | 80 | 10-20 | K2CO3 | 80-95 |
| Secondary | Morpholine | Isopropanol | 100 | 12-24 | DIPEA | 85-95 |
Table 2: Buchwald-Hartwig Amination Conditions
| Amine Type | Amine | Solvent | Temperature (°C) | Time (h) | Catalyst/Ligand | Base | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Primary | Benzylamine | Toluene | 100-110 | 8-16 | Pd2(dba)3 / XPhos | NaOtBu | 80-95 | | Primary | p-Toluidine | Dioxane | 100 | 10-20 | Pd(OAc)2 / BINAP | Cs2CO3 | 75-90 | | Secondary | Pyrrolidine | Toluene | 90-100 | 6-12 | Pd2(dba)3 / RuPhos | K3PO4 | 85-98 | | Secondary | N-Methylaniline | Xylene | 120 | 12-24 | Pd(OAc)2 / DavePhos | K2CO3 | 70-85 |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
4.1.1. Reaction with Aqueous Ammonia
To a solution of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in dioxane (5-10 mL/mmol) in a sealed tube is added aqueous ammonia (28-30%, 10-20 eq). The reaction mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-amino-2-methyl-6-(trifluoromethyl)pyrimidine.
4.1.2. Reaction with a Primary or Secondary Amine
A mixture of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3) (1.5-2.5 eq) in a suitable solvent (e.g., ethanol, acetonitrile, DMF, or isopropanol; 5-10 mL/mmol) is heated at the temperature and for the time indicated in Table 1. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, RuPhos, or DavePhos, 2-10 mol%), and the base (e.g., NaOtBu, Cs2CO3, or K3PO4, 1.5-2.5 eq) are combined. Anhydrous solvent (e.g., toluene, dioxane, or xylene, 5-10 mL/mmol) is added, followed by 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq). The Schlenk tube is sealed, and the reaction mixture is heated with stirring at the temperature and for the time specified in Table 2. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired aminated product.
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Experimental Workflow for SNAr
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Logical Relationship of Amination Methods
Caption: Choice of amination methodology.
Conclusion
The amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a versatile transformation that can be accomplished through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method will depend on the nucleophilicity of the amine, the desired reaction conditions, and the scale of the synthesis. This guide provides a foundational understanding and practical protocols for researchers to successfully synthesize a variety of 4-amino-2-methyl-6-(trifluoromethyl)pyrimidine derivatives.
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based intermediates, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable building block. Its strategic combination of a reactive chlorine atom and a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the design of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine as a key intermediate in drug discovery, with a focus on its role in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to equip researchers with the practical knowledge required to leverage this versatile intermediate in their drug development endeavors.
Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates can significantly enhance their pharmacological profiles. The CF3 group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to enhanced binding affinity and better pharmacokinetic properties. When incorporated into a pyrimidine ring, these advantages are combined with the inherent ability of the pyrimidine core to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets.
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No: 5993-98-6) is a prime example of a fluorinated pyrimidine intermediate that has garnered significant attention in medicinal chemistry.[1] Its structure features a chlorine atom at the 4-position, which is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the construction of diverse molecular libraries. The presence of the electron-withdrawing trifluoromethyl group at the 6-position further activates the pyrimidine ring towards nucleophilic attack, enhancing its reactivity and utility in synthesis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C6H4ClF3N2 | PubChem[1] |
| Molecular Weight | 196.56 g/mol | PubChem[1] |
| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | PubChem[1] |
| CAS Number | 5993-98-6 | PubChem[1] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 69-70 °C at 11 mmHg | |
| Solubility | Soluble in most organic solvents |
Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is typically achieved through a two-step process starting from readily available precursors.
Synthesis of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
The initial step involves the condensation of 1,1,1-trifluoro-2,4-pentanedione with acetamidine hydrochloride.
Experimental Protocol: Synthesis of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
Materials:
-
1,1,1-trifluoro-2,4-pentanedione (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add acetamidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add 1,1,1-trifluoro-2,4-pentanedione dropwise at a temperature maintained below 30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
Expected Yield: 85-95%
Chlorination of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
The subsequent step involves the chlorination of the hydroxyl group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl3).
Experimental Protocol: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Materials:
-
2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
-
N,N-Dimethylaniline (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol and phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Expected Yield: 70-80%
Applications in Drug Discovery
The reactivity of the chlorine atom at the 4-position of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The most common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine is displaced by various nucleophiles, including amines, alcohols, and thiols.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine serves as an excellent starting material for the synthesis of potent and selective kinase inhibitors.
A representative application is in the synthesis of Aurora kinase inhibitors. Aurora kinases are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. The synthesis of such inhibitors often involves a sequential nucleophilic substitution on a di- or tri-chlorinated pyrimidine core. While not a direct synthesis from the title compound, the following workflow for an Aurora kinase inhibitor illustrates the utility of the chloro-pyrimidine scaffold.[2][3]
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Substituted aniline or heterocyclic amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile)
Procedure:
-
To a solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in the chosen solvent, add the substituted amine and the base.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the desired product.
Expected Yield: 50-90%
Table of Representative Kinase Inhibitor Activity:
The following table presents data for a series of pyrimidine-based Aurora kinase inhibitors, demonstrating the impact of substitutions on their biological activity.
| Compound | R-Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | 4-Morpholinylaniline | 150 | 250 |
| 2 | 4-(4-Methylpiperazin-1-yl)aniline | 25 | 45 |
| 3 | 4-(4-Ethylpiperazin-1-yl)aniline | 12 | 28 |
| 4 | 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | 8 | 15 |
Data is representative and adapted from published literature on similar pyrimidine scaffolds.[2][3]
Targeting the Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in many cancers, correlating with poor prognosis. Inhibition of Aurora kinases disrupts mitosis, leading to apoptosis in cancer cells.
Agrochemical Applications
Beyond pharmaceuticals, trifluoromethyl-substituted pyrimidines are crucial in the agrochemical industry. Derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine have been investigated for their potential as herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and spectrum of activity of these agents. For instance, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown promising antifungal and insecticidal activities.[4][5]
Table of Representative Agrochemical Activity:
| Compound ID | Target Organism | Inhibition (%) at 50 µg/mL |
| TFP-1 | Botrytis cinerea (Gray Mold) | 78 |
| TFP-2 | Pyricularia oryzae (Rice Blast) | 85 |
| TFP-3 | Mythimna separata (Armyworm) | 65 (at 500 µg/mL) |
Data is representative and adapted from published literature.[4][5]
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile intermediate in the field of drug discovery and development. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an ideal starting point for the synthesis of a wide array of biologically active compounds. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, particularly in the development of kinase inhibitors. The detailed protocols and illustrative diagrams are intended to serve as a practical resource for researchers, enabling them to effectively harness the potential of this powerful building block in the quest for novel therapeutics and agrochemicals. The continued exploration of derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is expected to yield new and improved drug candidates with significant therapeutic impact.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established and effective purification techniques for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this pyrimidine derivative is paramount for ensuring the efficacy, safety, and reproducibility of subsequent reactions and final products. This document details experimental protocols for common purification methods, presents quantitative data for comparison, and visualizes the general purification workflow.
Purification Techniques and Experimental Protocols
The primary methods for purifying the reaction products of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying thermally stable liquids with relatively high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing potential degradation at high temperatures.
Experimental Protocol:
A crude reaction mixture containing 2-chloro-4-methyl-6-trifluoromethylpyrimidine can be purified by vacuum distillation. The apparatus should be equipped with a short path distillation head and a cold trap. The receiving flask should be cooled in an ice bath to ensure efficient condensation of the distillate.
-
Preparation: The crude oil is placed in a round-bottom flask with a magnetic stir bar.
-
Distillation: The system is evacuated to a pressure of 11 mm Hg. The flask is then heated in an oil bath.
-
Collection: The fraction boiling at 69-70 °C is collected.[1]
-
Yield and Purity: This method can yield a product with 99% purity and a recovery of 76.5%.[1]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the compound crystallizes out, leaving impurities behind in the solution.
Experimental Protocol:
While a specific solvent system for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is not explicitly detailed in the reviewed literature, a general procedure for a related compound, 4-chloro-2-methyl pyrimidine, suggests a final recrystallization step after concentration of the reaction mixture.
-
Solvent Selection: A suitable solvent or solvent system must be identified where the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Yield and Purity: For 4-chloro-2-methyl pyrimidine, this process can yield a product with a purity greater than 98% and a yield of 85.56%.[2]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures and removing impurities with similar polarities to the target compound.
Experimental Protocol for a Structurally Related Compound (4-Chloro-2-(trifluoromethyl)pyrimidine):
This protocol for a closely related analog provides a strong starting point for the purification of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A mixture of heptane and ethyl acetate (50% ethyl acetate in heptane) has been shown to be an effective eluent.[3]
-
Procedure:
-
The crude residue is dissolved in a minimal amount of the mobile phase or a suitable solvent.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with the heptane/ethyl acetate mixture.
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under vacuum.
-
-
Yield: A yield of 56% was reported for the purification of 4-chloro-2-(trifluoromethyl)pyrimidine using this method.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the purification of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and a closely related analog.
| Purification Technique | Compound | Yield | Purity | Reference |
| Vacuum Distillation | 2-Chloro-4-methyl-6-trifluoromethylpyrimidine | 76.5% | 99% | [1] |
| Recrystallization | 4-Chloro-2-methyl pyrimidine | 85.56% | >98% | [2] |
| Column Chromatography | 4-Chloro-2-(trifluoromethyl)pyrimidine | 56% | Not Specified | [3] |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General workflow for purification method selection.
Caption: Detailed workflow for column chromatography.
Caption: Detailed workflow for recrystallization.
References
Scale-up synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine derivatives
An In-Depth Technical Guide to the Scale-Up Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable scale-up synthesis route for 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making this pyrimidine derivative a valuable intermediate in drug discovery.
The synthesis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is typically achieved through a two-step process: the initial formation of the pyrimidine ring via a cyclization reaction, followed by a chlorination step. This guide will detail the experimental protocols for each of these key transformations, with a focus on considerations for industrial-scale production.
Synthetic Pathway Overview
The overall synthetic scheme for 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with acetamidine hydrochloride to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol. This intermediate is then subjected to chlorination to afford the final product.
Caption: Overall synthetic pathway for 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Key Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (Cyclization)
The formation of the pyrimidine ring is achieved through the condensation of an amidine with a β-ketoester. In this case, acetamidine hydrochloride is reacted with ethyl 4,4,4-trifluoroacetoacetate.
Methodology:
-
To a stirred solution of sodium ethoxide in ethanol, add acetamidine hydrochloride at room temperature.
-
After stirring for a short period, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and neutralize it with an acid, such as hydrochloric acid.
-
The precipitated product is then collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
| Parameter | Value |
| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, Acetamidine Hydrochloride, Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Neutralization, Filtration |
| Expected Yield | 70-85% |
Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Chlorination)
The conversion of the hydroxyl group of the pyrimidinol to a chloride is a critical step. On an industrial scale, phosphorus oxychloride (POCl₃) is a common chlorinating agent for this transformation. However, the work-up of such reactions presents significant challenges.
Methodology:
-
In a suitable reactor, charge 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol and an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored (e.g., by GC or HPLC).
-
Upon completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue, a mixture of the product and the amine hydrochloride, is then cooled.
-
An appropriate solvent that dissolves the chloropyrimidine but not the amine salt (e.g., toluene or ethyl acetate) is added to the residue.[1]
-
The mixture is stirred, and the insoluble amine hydrochloride is removed by filtration.[1]
-
The filtrate, containing the desired product, is then concentrated under reduced pressure to yield crude 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
-
Further purification can be achieved by recrystallization or distillation.
| Parameter | Value |
| Starting Material | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Catalyst (optional) | N,N-Dimethylaniline |
| Reaction Temperature | Reflux |
| Reaction Time | 3-6 hours |
| Work-up | Distillation of excess POCl₃, Solvent extraction, Filtration |
| Expected Yield | 80-95% |
Industrial Scale-Up Considerations and Workflow
The chlorination step, in particular, requires careful consideration for scale-up to ensure safety and minimize environmental impact. The use of POCl₃ necessitates a closed system due to its corrosive and toxic nature. The work-up procedure is designed to avoid the hazardous and environmentally unfriendly aqueous work-up, which can generate significant heat and large volumes of acidic, toxic waste.[1]
Caption: Industrial workflow for the chlorination and work-up of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Conclusion
The scale-up synthesis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a well-defined process that relies on established chemical transformations. The key to a successful and sustainable industrial process lies in the careful management of the chlorination step, particularly the work-up procedure. By avoiding hazardous aqueous work-ups and implementing a solvent-based separation of the product from the catalyst byproducts, a safe, efficient, and more environmentally benign manufacturing process can be achieved. This guide provides a solid foundation for researchers and drug development professionals to understand and implement the large-scale production of this important fluorinated pyrimidine derivative.
References
Flow Chemistry Applications for Reactions Involving 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flow Chemistry for Pyrimidine Functionalization
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis and functionalization of heterocyclic compounds like 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.[1] These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling reactive intermediates, and the potential for automated, high-throughput screening and production.[2]
The primary mode of reaction for 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring facilitates the displacement of the chloro substituent by a variety of nucleophiles.[3][4] The trifluoromethyl group further activates the ring towards nucleophilic attack.[5] Common nucleophiles include amines, alcohols, and thiols, leading to the formation of a diverse array of functionalized pyrimidines.
Representative Flow Chemistry Protocol: Amination of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The following section details a representative, continuous flow protocol for the amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a generic primary amine. This protocol is based on established procedures for SNAr reactions on similar chloro-substituted nitrogen heterocyles in flow.
Experimental Workflow
The proposed continuous flow setup for the amination reaction is depicted in the diagram below. Two separate solutions, one containing 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and a base in a suitable solvent, and the other containing the amine nucleophile in the same solvent, are pumped into a T-mixer. The combined stream then enters a heated reactor coil to facilitate the reaction. The product stream is then collected for analysis and purification.
Caption: Experimental workflow for the continuous flow amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Detailed Methodology
Reagent Preparation:
-
Solution A: A 0.2 M solution of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous acetonitrile (MeCN).
-
Solution B: A 0.22 M solution of the desired primary amine (1.1 eq.) in anhydrous acetonitrile (MeCN).
Flow System Parameters:
| Parameter | Value |
| Pump A Flow Rate | 0.5 mL/min |
| Pump B Flow Rate | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Material | PFA Tubing |
| Reactor Internal Diameter | 1.0 mm |
| Reactor Length | 10 m |
| Reactor Volume | 7.85 mL |
| Residence Time | 7.85 min |
| Reactor Temperature | 120 °C |
| System Back Pressure | 10 bar |
Procedure:
-
The flow chemistry system is primed with the solvent (acetonitrile).
-
Pump A and Pump B are set to the specified flow rates to deliver Solution A and Solution B, respectively.
-
The solutions are combined in a T-mixer and enter the heated reactor coil maintained at 120 °C.
-
A back pressure regulator is used to maintain the system pressure at 10 bar to prevent solvent boiling.
-
The reaction mixture flows through the reactor for the calculated residence time.
-
The product stream is collected at the outlet.
-
The collected solution is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the continuous flow amination of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with various primary amines, based on typical results for analogous SNAr reactions in flow.
| Entry | Amine Nucleophile | Product Yield (%) | Conversion (%) |
| 1 | Benzylamine | >95 | >99 |
| 2 | Aniline | 85-90 | >95 |
| 3 | 4-Methoxybenzylamine | >95 | >99 |
| 4 | Cyclohexylamine | 90-95 | >98 |
Logical Relationship of Reaction Parameters
The success of the flow SNAr reaction is dependent on the interplay of several key parameters. The following diagram illustrates the logical relationships between these parameters and their impact on the reaction outcome.
Caption: Logical relationships between key parameters in the flow SNAr reaction.
Conclusion
This technical guide provides a framework for the application of flow chemistry to reactions involving 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine. While a specific, published protocol for this substrate is not yet available, the provided representative experimental methodology for amination, based on well-established principles of SNAr in continuous flow, offers a robust starting point for researchers. The inherent advantages of flow chemistry, including precise control, enhanced safety, and scalability, make it a highly attractive platform for the synthesis of novel derivatives of this important trifluoromethylated pyrimidine building block. Further optimization of the presented parameters for specific nucleophiles will undoubtedly lead to efficient and high-yielding synthetic routes for a wide range of valuable compounds.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Suzuki Coupling Conditions for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of 4-aryl-2-methyl-6-(trifluoromethyl)pyrimidines from 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the introduction of aryl moieties via Suzuki coupling is a critical transformation in the development of novel therapeutic agents. This document outlines key reaction parameters, presents comparative data from related systems, and provides detailed experimental protocols to facilitate the efficient synthesis of this important class of compounds.
Introduction to the Suzuki-Miyaura Coupling of Substituted Pyrimidines
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organohalides. In the context of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, makes the C4-chloro substituent a suitable leaving group for this transformation. However, optimizing reaction conditions is crucial to achieve high yields and minimize side products. Key parameters that influence the reaction's success include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.
Core Components of the Reaction
The successful Suzuki coupling of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine hinges on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium sources can be employed, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common choices. The active Pd(0) species is generated in situ.
-
Ligand: Electron-rich and bulky phosphine ligands are often essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), often in the presence of water, are typically used to ensure the solubility of all reaction components.
Comparative Analysis of Reaction Conditions
While specific data for the Suzuki coupling of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is limited, analysis of closely related substituted chloropyrimidines provides valuable insights for optimization. The following table summarizes various conditions and their outcomes.
| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | MW, 100°C, 15 min | 81 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | KF | THF | 50°C, overnight | Moderate |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80°C, 18-22h | Good |
| 4 | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100°C, 15 min | 27 |
| 5 | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100°C, 15 min | 45 |
Data for entries 1, 4, and 5 are from a study on 2,4-dichloropyrimidines, which provides the closest available experimental data for a trifluoromethyl-substituted chloropyrimidine.[1]
Experimental Protocols
Based on the analysis of related systems, the following protocols are provided as a starting point for the optimization of the Suzuki coupling of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is adapted from conditions reported for the coupling of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1]
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:
-
To a microwave vial, add 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120°C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Conventional Heating
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the arylboronic acid, and K₃PO₄.
-
In a separate flask, prepare a solution of Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed 1,4-dioxane to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizing the Process
To aid in the understanding of the experimental design and the underlying chemical transformation, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a viable and important transformation for the synthesis of novel, biologically relevant molecules. The optimization of this reaction is dependent on the careful selection of catalyst, ligand, base, and solvent. The provided protocols, based on successful couplings of structurally similar pyrimidines, offer a strong starting point for researchers. Further optimization, potentially through high-throughput screening of a wider range of ligands and reaction conditions, could lead to even more efficient and general methods for the synthesis of this valuable class of compounds. The electron-withdrawing nature of the trifluoromethyl group suggests that more electron-rich and sterically hindered phosphine ligands may be particularly beneficial in achieving high yields.
References
An In-depth Technical Guide to Common Side Reactions in the Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the common side reactions encountered during the synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. Understanding and controlling these side reactions are crucial for optimizing reaction yields, simplifying purification processes, and ensuring the quality of the final product. This document outlines the primary synthetic route, details potential side products with their mechanisms of formation, and provides recommended experimental protocols to minimize impurities.
Overview of the Primary Synthetic Route
The most prevalent industrial synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a two-step process. The first step involves the condensation of a β-diketone, 1,1,1-trifluoro-4-oxopentan-2-one, with a source of the N-C-N fragment, typically urea, to form the pyrimidine ring. The resulting 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine is then subjected to a chlorination reaction in the second step to yield the final product.
Caption: Primary two-step synthesis route.
Side Reactions in Step 1: Condensation
The initial condensation reaction to form the pyrimidine ring is generally high-yielding. However, certain conditions can lead to the formation of byproducts that complicate purification and reduce the overall efficiency of the synthesis.
Incomplete Cyclization
Under suboptimal conditions, such as low reaction temperatures or insufficient reaction times, the condensation may not proceed to completion, resulting in acyclic urea derivatives. These intermediates can be difficult to separate from the desired hydroxypyrimidine due to their polar nature.
Self-Condensation of the β-Diketone
β-Diketones are susceptible to self-condensation, particularly in the presence of acidic or basic catalysts. While specific data for 1,1,1-trifluoro-4-oxopentan-2-one is scarce in this context, this general reactivity pattern for diketones suggests the potential for the formation of complex, high-molecular-weight impurities.
Side Reactions in Step 2: Chlorination
The chlorination of 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine, most commonly achieved using phosphorus oxychloride (POCl₃), is the critical step where several side reactions can occur. The harsh conditions, typically involving heating in excess POCl₃, can lead to a range of impurities.
Incomplete Chlorination
A primary and common impurity is the starting material itself, 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine. This results from an incomplete reaction, which can be caused by insufficient reagent, lower temperatures, or shorter reaction times. The similar polarity of the starting material and the product can make their separation challenging.
Over-Chlorination
3.2.1. Chlorination at the C5 Position: The pyrimidine ring is an electron-deficient system, but the C5 position can be susceptible to electrophilic attack under certain conditions. The Vilsmeier-Haack reaction, which can occur when a substrate is heated with POCl₃ and a catalytic amount of a tertiary amine or amide (like DMF, which is sometimes used as a co-solvent), can lead to formylation at the C5 position. In the absence of a formylating agent, direct chlorination at the C5 position to yield a dichlorinated pyrimidine is a possible side reaction, especially with prolonged reaction times or at higher temperatures.
3.2.2. Chlorination of the Methyl Group: While the methyl group at the C2 position is generally not highly reactive, reports in the literature indicate that POCl₃ can chlorinate activated methyl groups on heterocyclic rings. This could lead to the formation of 4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine as a minor impurity.
Hydrolysis of the Product
The desired product, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, is susceptible to hydrolysis. During aqueous work-up, if the pH is not carefully controlled, the chloro group at the C4 position can be hydrolyzed back to a hydroxyl group, regenerating the starting material for the chlorination step.
Dimerization and Polymerization
Under the harsh, acidic conditions of the chlorination reaction, there is a potential for the formation of dimeric or polymeric byproducts. Ether linkage formation between two molecules of the hydroxypyrimidine, with the elimination of water, can be promoted by the dehydrating nature of hot POCl₃.
Summary of Potential Side Products
The following table summarizes the potential side products, their likely origin, and the analytical techniques that can be employed for their detection.
| Side Product Name | Chemical Structure | Origin | Potential Impact | Detection Methods |
| 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine | C₆H₅F₃N₂O | Incomplete chlorination | Reduced yield of the final product; difficult to separate. | HPLC, GC-MS, NMR |
| 4,5-Dichloro-2-methyl-6-(trifluoromethyl)pyrimidine | C₆H₃Cl₂F₃N₂ | Over-chlorination at C5 | Introduces a difficult-to-remove, structurally similar impurity. | GC-MS, LC-MS, NMR |
| 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | C₆H₃Cl₂F₃N₂ | Over-chlorination of the methyl group | Can lead to further downstream impurities in subsequent reactions. | GC-MS, LC-MS, NMR |
| Acyclic Urea Adducts | Variable | Incomplete cyclization in Step 1 | Reduces yield of the pyrimidine intermediate; polar impurities. | HPLC, LC-MS |
| Dimeric/Polymeric Byproducts | High Molecular Weight | Condensation of hydroxypyrimidine | Reduces yield; can interfere with crystallization and purification. | GPC, LC-MS, NMR |
Recommended Experimental Protocols to Minimize Side Reactions
Step 1: Optimized Condensation of 1,1,1-trifluoro-4-oxopentan-2-one and Urea
-
Reagents and Solvents: Use high-purity 1,1,1-trifluoro-4-oxopentan-2-one and urea. Glacial acetic acid is a commonly used and effective solvent for this condensation.
-
Reaction Conditions: A molar ratio of the diketone to urea of approximately 1:1.2 is recommended to ensure complete reaction of the diketone. The reaction should be heated to reflux (around 118 °C in acetic acid) and monitored by TLC or HPLC until the starting diketone is consumed (typically 4-6 hours).
-
Work-up: Upon completion, the acetic acid is typically removed under reduced pressure. The resulting crude 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine can be purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to remove unreacted urea and any acyclic intermediates.
Step 2: Controlled Chlorination with Phosphorus Oxychloride
-
Reagents: Use an excess of phosphorus oxychloride to ensure complete conversion of the hydroxyl group. A common ratio is 3-5 equivalents of POCl₃ relative to the hydroxypyrimidine. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction and scavenge the HCl byproduct.
-
Reaction Conditions: The reaction is typically heated to reflux (around 105-110 °C) for 3-5 hours. Careful monitoring by TLC or HPLC is crucial to determine the point of complete consumption of the starting material, thereby avoiding prolonged heating that could lead to over-chlorination.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto a mixture of ice and water. The pH of the aqueous solution should be neutralized or made slightly basic with a base such as sodium carbonate or sodium hydroxide to precipitate the product and prevent hydrolysis of the chloro group. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like hexane or ethanol.
Caption: Optimized experimental workflow.
Logical Relationship of Side Reactions
The formation of side products is often interconnected. For instance, incomplete chlorination leaves starting material that can then undergo dimerization. The conditions that favor over-chlorination (prolonged heating) can also promote the formation of polymeric materials.
Enhancing Yield in the Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a crucial building block in the development of novel pharmaceuticals. By examining key reaction parameters and presenting detailed experimental protocols, this document aims to equip researchers with the knowledge to optimize reaction yields and purity. The synthesis of this trifluoromethylated pyrimidine derivative is of significant interest due to its utility in constructing complex molecules with potential therapeutic applications.
The primary and most industrially viable route to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves a two-step process. The first step is the synthesis of the precursor, 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine, through a condensation reaction. The subsequent and critical step is the chlorination of this intermediate. Optimizing the conditions of this chlorination reaction is paramount for achieving high yields and purity of the final product.
Data Summary for Synthesis Optimization
To facilitate a clear comparison of reaction conditions and their impact on yield, the following tables summarize quantitative data from relevant synthetic procedures for pyrimidine derivatives. While data for the exact target molecule is often proprietary, the presented data for analogous structures provides a strong predictive framework for optimization.
Table 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine Precursor
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference Compound |
| 1,1,1-Trifluoropentane-2,4-dione | Urea | H₂SO₄ | Ethanol | 24-48 | 15-87 | 4-Trifluoromethyl-6-methylpyrimidin-2-ol[1] |
| Ethyl trifluoroacetoacetate | Acetamidine HCl | Sodium Ethoxide | Ethanol | 12 | ~70-80 (estimated) | 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine |
Table 2: Chlorination of Hydroxypyrimidine Precursors
| Starting Material | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| 4-Trifluoromethyl-6-methylpyrimidin-2-ol | POCl₃ | None | None (neat) | Reflux | 11 | 76.5 | 2-Chloro-4-methyl-6-trifluoromethylpyrimidine[1] |
| 2-(Trifluoromethyl)-4-pyrimidinol | POCl₃ | N,N-Dimethylformamide | None (neat) | 120 | 2 | 56 | 4-Chloro-2-(trifluoromethyl)pyrimidine[2] |
| 2-methyl-4-hydroxy pyrimidine | POCl₃ | Organic Base | None (neat) | 25-100 | 2-5 | High (not specified) | 4-chloro-2-methyl pyrimidine[3] |
| 5-Trifluoromethyluracil | POCl₃ | Diisopropylethylamine | None (neat) | 110-120 | 7-8 | >95 (conversion) | 2,4-dichloro-5-trifluoromethyl-pyrimidine[4] |
Key Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the primary synthetic pathway and a detailed experimental workflow for the critical chlorination step. These visualizations provide a clear and logical representation of the process, aiding in experimental planning and execution.
Caption: Overall synthetic pathway for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Caption: Experimental workflow for the chlorination step.
Caption: Key factors influencing reaction yield.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. These are generalized procedures based on established chemical principles and published data for similar compounds. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) and absolute ethanol.
-
Reagent Addition: While stirring, add acetamidine hydrochloride (1.0 equivalent) to the flask. Follow this with the dropwise addition of 1,1,1-trifluoro-2,4-pentanedione (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine.
Protocol 2: Chlorination to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equivalent) to an excess of phosphoryl chloride (POCl₃) (5-10 equivalents).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) or an organic base like diisopropylethylamine (DIPEA) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-12 hours. The reaction should be monitored by TLC or GC-MS until the starting material is consumed.
-
Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Conclusion
The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a critical process for the advancement of various drug discovery programs. By carefully controlling reaction parameters such as temperature, reaction time, and the use of catalysts, researchers can significantly improve the yield and purity of this valuable intermediate. The protocols and data presented in this guide serve as a robust starting point for the optimization of this synthesis, enabling the efficient production of this key building block for future therapeutic agents. It is imperative to conduct all experimental work with strict adherence to safety protocols, particularly when handling hazardous reagents like phosphoryl chloride.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Troubleshooting Palladium Catalyst Deactivation with Pyrimidine Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of pyrimidine scaffolds into pharmacologically active molecules is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions are instrumental in this endeavor; however, the inherent nature of pyrimidine substrates frequently leads to catalyst deactivation, posing significant challenges to reaction efficiency and reproducibility. This technical guide provides a comprehensive overview of the mechanisms behind palladium catalyst deactivation in the presence of pyrimidine substrates, offers detailed troubleshooting strategies, and presents experimental protocols to diagnose and mitigate these issues.
Core Mechanisms of Catalyst Deactivation
The primary challenge in palladium-catalyzed reactions involving pyrimidines stems from the Lewis basic nitrogen atoms in the heterocycle. These nitrogen atoms can coordinate strongly with the palladium center, leading to catalyst poisoning and the formation of inactive complexes.[1] This coordination can disrupt key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Several deactivation pathways have been identified:
-
Catalyst Poisoning by Pyrimidine Coordination: The lone pair of electrons on the pyrimidine nitrogens can bind to the palladium catalyst, forming stable, inactive complexes.[1][2] This is particularly problematic when the coupling site is adjacent to a nitrogen atom.
-
Formation of Inactive Palladium Species: Under reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, an inactive form of the catalyst.[1][3] This is often exacerbated by slow catalytic turnover.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are essential for catalyst stability and activity can degrade under harsh reaction conditions.
-
Reduction of Pd(II) to Pd(0) Nanoparticles: In some cases, the deactivation of a heterogeneous Pd(II) catalyst is caused by its reduction to metallic palladium nanoparticles, which may possess lower catalytic activity.[4][5][6][7]
Data Presentation: Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and reaction conditions is critical to overcoming deactivation. The following tables summarize quantitative data on the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions with chloropyrimidine substrates.
| Catalyst System | Pyrimidine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[8] |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[8] |
| Pd(OAc)₂ / PPh₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 75[8] |
| Pd(dppf)Cl₂ | 4,6-Dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88[9] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85[9] |
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Chloropyrimidines.
| Catalyst Loading (mol%) | Pyrimidine Substrate | Coupling Partner | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85[10] | |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 1 | 4-Chloropyrimidine | 3-Tolylboronic acid | XPhos | K₃PO₄ | THF | 80 | 12 | 95 |
Table 2: Effect of Catalyst Loading and Ligands on Suzuki-Miyaura Coupling with Pyrimidines.
Troubleshooting and Mitigation Strategies
A systematic approach is crucial for diagnosing and resolving catalyst deactivation.
Logical Workflow for Troubleshooting Low Conversion:
Caption: A logical workflow for diagnosing and addressing low conversion in pyrimidine cross-coupling reactions.
Key Mitigation Strategies:
-
Ligand Selection: The use of sterically bulky and electron-rich phosphine ligands, such as Buchwald's SPhos and XPhos, can promote the formation of highly reactive, coordinatively unsaturated palladium(0) species and mitigate catalyst inhibition.[2] N-heterocyclic carbene (NHC) ligands are also effective due to the formation of strong Pd-NHC bonds, which enhances catalyst stability.[11][12]
-
Catalyst Choice: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species. In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can overcome partial deactivation.[1]
-
Reaction Conditions:
-
Base: The choice of base is critical. Weaker bases may not be sufficient to activate the boronic acid, while overly strong bases can lead to side reactions.
-
Solvent: The solvent system must solubilize all reaction components. Aprotic polar solvents are often effective.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the formation of inactive catalyst complexes and reduce ligand degradation.
-
-
Use of Additives: In some instances, additives can stabilize the catalyst or regenerate the active species in situ.
Experimental Protocols
Protocol for In-Situ Monitoring of Catalyst Deactivation using NMR Spectroscopy
This protocol allows for the real-time observation of a reaction, providing insights into catalyst stability and longevity.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Pyrimidine substrate (e.g., 2-chloropyrimidine)
-
Coupling partner (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, deuterated solvent (e.g., 1,4-dioxane-d₈)
-
Internal standard (e.g., mesitylene)
-
NMR tubes with screw caps
Procedure:
-
In a glovebox, weigh the palladium catalyst, pyrimidine substrate, coupling partner, base, and internal standard into a vial.
-
Add the deuterated solvent and stir briefly to dissolve the components.
-
Transfer the reaction mixture to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t = 0).
-
Place the NMR tube in a pre-heated oil bath or heating block at the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).
-
Integrate the signals of the starting material, product, and internal standard to determine the conversion over time.
-
A plateau in the conversion before reaching completion is indicative of catalyst deactivation.
Experimental Workflow for In-Situ NMR Monitoring:
Caption: Workflow for monitoring catalyst deactivation in real-time using NMR spectroscopy.
Protocol for Catalyst Regeneration
For heterogeneous palladium catalysts that have been deactivated, a regeneration procedure can sometimes restore catalytic activity.
Materials:
-
Deactivated heterogeneous palladium catalyst (e.g., Pd/C)
-
Solvent for washing (e.g., ethanol, deionized water)
-
Regenerating agent (e.g., dilute aqueous solution of an alkali metal bicarbonate or carbonate)[13]
Procedure:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a suitable organic solvent to remove adsorbed organic species.
-
Wash the catalyst with deionized water.
-
Suspend the catalyst in a dilute aqueous solution of the regenerating agent (e.g., 0.1 M NaHCO₃).
-
Stir the suspension at room temperature for a specified period (e.g., 1-2 hours).
-
Filter the regenerated catalyst and wash it with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum.
-
Test the activity of the regenerated catalyst in a small-scale reaction.
Signaling Pathways and Logical Relationships
The interplay between the pyrimidine substrate, the palladium catalyst, and the ligands can be visualized as a signaling pathway where the pyrimidine acts as an inhibitor.
Signaling Pathway of Pyrimidine-Induced Catalyst Deactivation:
Caption: The coordination of the pyrimidine substrate to the active palladium catalyst leads to the formation of an inactive complex, thereby inhibiting the catalytic cycle.
By understanding these deactivation mechanisms and implementing the appropriate troubleshooting strategies and experimental protocols, researchers can significantly improve the success rate of palladium-catalyzed cross-coupling reactions with challenging pyrimidine substrates, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Navigating the Regioselectivity Challenge in Dichloropyrimidine Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. Dichloropyrimidines, in particular, serve as versatile building blocks, allowing for the sequential introduction of various functionalities. However, the inherent reactivity of the dichloropyrimidine ring presents a significant challenge: controlling the regioselectivity of substitution reactions. This technical guide provides a comprehensive overview of the factors governing regioselectivity in reactions of dichloropyrimidines, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to aid researchers in navigating this complex synthetic landscape.
The Fundamental Principles of Regioselectivity in Dichloropyrimidines
The reactivity of dichloropyrimidines is primarily dictated by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack. In the case of 2,4-dichloropyrimidine, the two chlorine atoms are not equivalent, leading to preferential substitution at one position over the other.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the general order of reactivity for halopyrimidines is C4(6) > C2 >> C5.[1] For 2,4-dichloropyrimidine, nucleophilic substitution typically favors the C4 position.[2][3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.
However, this selectivity is not absolute and can be influenced by several factors:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring can dramatically alter the regioselectivity. For instance, the presence of a strong electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[2][3] Conversely, an electron-withdrawing group at the C5 position generally directs substitution to the C4 position.[4][5]
-
Nature of the Nucleophile: While many nucleophiles exhibit C4 selectivity, tertiary amines have been shown to favor C2 substitution in SNAr reactions of 5-substituted-2,4-dichloropyrimidines.[5]
-
Reaction Conditions: Solvents and bases can also play a role in directing the regiochemical outcome of SNAr reactions.[4]
Quantum mechanics (QM) analyses, particularly the examination of the Lowest Unoccupied Molecular Orbital (LUMO), can be a powerful tool for predicting the regioselectivity of SNAr reactions on substituted dichloropyrimidines.[2][3] When the LUMO is primarily distributed at C4, C4-selectivity is expected. If the LUMO lobes at C2 and C4 are of similar size, a mixture of products may be obtained, and a deeper analysis of transition state energies is required.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Similar to SNAr reactions, palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines, such as Suzuki and Stille couplings, generally exhibit a strong preference for reaction at the C4 position.[1][6] This is due to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[6]
Key factors influencing regioselectivity in cross-coupling reactions include:
-
Catalyst and Ligand System: The choice of the palladium catalyst and, more critically, the supporting ligand can override the intrinsic reactivity of the dichloropyrimidine. While most palladium catalysts favor C4-coupling, the use of palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective C-S cross-coupling with thiols.[7][8] This discovery represents a significant departure from the nearly 1500 previously reported Pd-catalyzed cross-couplings that favor C4.[7][8]
-
Reaction Conditions: Microwave irradiation has been demonstrated to be an effective technique for achieving highly efficient and regioselective C4-arylation in Suzuki couplings of 2,4-dichloropyrimidines, often with very low catalyst loading and short reaction times.[6] The choice of solvent is also critical, with alcoholic solvent mixtures showing greater reactivity at lower temperatures in one-pot double Suzuki couplings.[9]
Quantitative Data on Regioselectivity
The following tables summarize quantitative data from various studies on the regioselectivity of reactions with dichloropyrimidines, providing a comparative overview for researchers.
| Reaction Type | Dichloropyrimidine Substrate | Nucleophile/Coupling Partner | Catalyst/Conditions | C4:C2 Ratio | Reference |
| SNAr Amination | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 | [1] |
| Pd-Catalyzed Amination | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd₂(dba)₃, Ligand, LiHMDS, THF | >30:1 | [1] |
| SNAr Amination | 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | - | 1:1 to 4:1 | [1] |
| SNAr with Phenolate | 2,4,6-trichloropyrimidine | Phenolate ion | - | 90:10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.
Protocol for C4-Selective Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the regioselective C4-arylation of 2,4-dichloropyrimidines using microwave irradiation.[6]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the corresponding boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for One-Pot Regioselective Double Suzuki Coupling
This protocol enables the sequential C4 and C2 arylation of 2,4-dichloropyrimidine in a one-pot fashion.[9]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
First arylboronic acid (1.1 equiv)
-
Second arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Ethanol
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine 2,4-dichloropyrimidine, the first arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a solvent mixture of ethanol, toluene, and water.
-
Heat the reaction mixture to 55 °C for 12 hours.
-
After cooling, add the second arylboronic acid and additional K₂CO₃ to the reaction mixture.
-
Increase the reaction temperature to 90 °C and stir for an additional 12 hours.
-
Upon completion, perform a standard aqueous workup and purify the diarylated pyrimidine product by chromatography.
Protocol for C2-Selective Pd-Catalyzed C-S Cross-Coupling
This protocol outlines the conditions for achieving unconventional C2-selectivity in the reaction of 2,4-dichloropyrimidine with thiols.[7]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Thiol (1.2 equiv)
-
Palladium(II) precatalyst with a bulky N-heterocyclic carbene ligand
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a glovebox, combine the 2,4-dichloropyrimidine, thiol, palladium precatalyst, and base in a reaction vial.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the designated time.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the C2-substituted product by column chromatography.
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the regioselectivity of dichloropyrimidine reactions.
Caption: General SNAr pathway for 2,4-dichloropyrimidine.
Caption: Regioselectivity in Pd-catalyzed cross-coupling.
Caption: Workflow for microwave-assisted Suzuki coupling.
Conclusion
The regioselective functionalization of dichloropyrimidines is a nuanced yet critical aspect of modern synthetic chemistry, particularly in the realm of drug discovery. While C4-selectivity is the general rule for both SNAr and palladium-catalyzed cross-coupling reactions, a sophisticated understanding of the interplay between electronic effects, steric hindrance, nucleophile or coupling partner identity, and, crucially, the catalytic system and reaction conditions, can unlock pathways to otherwise disfavored regioisomers. The development of catalytic systems that favor C2-substitution represents a significant advancement, expanding the accessible chemical space for novel pyrimidine-based therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers to strategically navigate and control the regioselectivity of dichloropyrimidine reactions in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Catalyst and Ligand Selection for Cross-Coupling Reactions with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with the versatile building block, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. This pyrimidine derivative is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine core in a vast array of biologically active compounds and functional materials. The strategic introduction of aryl, amino, alkynyl, and vinyl moieties through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of this key scaffold.
The electron-deficient nature of the pyrimidine ring, further activated by the presence of a trifluoromethyl group, influences the reactivity of the C4-chloro position. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity in these transformations. This guide summarizes key findings from the literature, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of reaction workflows to aid researchers in developing robust and efficient synthetic methodologies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and various aryl and heteroaryl boronic acids. The choice of palladium catalyst and ligand is critical for achieving high yields, particularly with the sterically hindered and electronically demanding pyrimidine substrate.
Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond and to promote the subsequent reductive elimination. The use of microwave irradiation can significantly accelerate these reactions, leading to shorter reaction times and often improved yields.
Table 1: Suzuki-Miyaura Coupling of Substituted 2,4-Dichloropyrimidines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 72 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 77 |
Data adapted from a study on 2,4-dichloropyrimidines, demonstrating typical conditions applicable to related substrates.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling[1]
A microwave reactor vial is charged with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.0 equiv.), potassium carbonate (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%). A 2:1 mixture of 1,4-dioxane and water is added as the solvent. The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 4-aryl-2-chloro-5-(trifluoromethyl)pyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of 4-amino-2-methyl-6-(trifluoromethyl)pyrimidine derivatives, which are important scaffolds in drug discovery. This palladium-catalyzed reaction couples the chloropyrimidine with a wide range of primary and secondary amines. The success of this transformation is highly dependent on the selection of a suitable ligand that can promote the challenging C-N bond formation.
For electron-deficient heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands, such as RuPhos, are often effective. These ligands stabilize the palladium catalyst and facilitate the reductive elimination step.
Table 2: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|
| 1 | 2-Aminopyridine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 83 |
Data adapted from a study on the amination of 1-chloro-4-(trifluoromethyl)benzene, illustrating conditions that can be applied to similar substrates.[2]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, palladium(II) acetate (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. Toluene, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), and the desired amine (1.2 equiv.) are then added. The Schlenk tube is sealed, and the reaction mixture is heated in an oil bath at 100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynyl-2-methyl-6-(trifluoromethyl)pyrimidines, which are valuable intermediates for further synthetic transformations and can be found in various functional materials. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with the chloropyrimidine, typically with a copper(I) co-catalyst.
For substrates similar to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, catalyst systems such as Pd(PPh₃)₄ in the presence of CuI have proven effective, particularly under microwave irradiation, which can significantly reduce reaction times.
Table 3: Sonogashira Coupling of a 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivative
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 120 | 30 | 85 |
Data from a study on a structurally related heterocyclic system, providing a starting point for optimization.[3]
Detailed Experimental Protocol: Sonogashira Coupling[3]
To a microwave reaction vial is added 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), the terminal alkyne (1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (10 mol%), and copper(I) iodide (20 mol%). Anhydrous, degassed dimethylformamide (DMF) and triethylamine (Et₃N) are added as the solvent and base, respectively. The vial is sealed, and the mixture is subjected to microwave irradiation at 120 °C for 30 minutes. Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired 4-alkynyl-2-methyl-6-(trifluoromethyl)pyrimidine.
Heck Coupling: Vinylation of the Pyrimidine Core
The Heck reaction offers a method for the vinylation of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, leading to the formation of styrenyl-type derivatives. This palladium-catalyzed reaction couples the chloropyrimidine with an alkene in the presence of a base. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of the desired product.
While specific examples for the target substrate are scarce, general conditions for the Heck reaction of electron-deficient heteroaryl chlorides often involve phosphine-free palladium catalysts or palladacycles, which can exhibit high activity and stability.
Table 4: General Conditions for Heck Coupling of Heteroaryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature Range (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | None (or PPh₃) | Et₃N, K₂CO₃, or NaOAc | DMF, NMP, or Toluene | 80 - 140 |
| Herrmann's Catalyst | None | NaOAc | NMP | 120 - 160 |
This table provides general starting conditions based on established Heck reaction protocols for related substrates.
Detailed Experimental Protocol: Heck Coupling
A sealable reaction tube is charged with 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (2-5 mol%), and a suitable base such as triethylamine (2.0 equiv.). Anhydrous N,N-dimethylformamide (DMF) is added as the solvent. The tube is sealed, and the reaction mixture is heated to 100-140 °C with stirring for several hours, or until reaction completion is observed by TLC or GC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The cross-coupling reactions of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine provide a versatile platform for the synthesis of a diverse range of substituted pyrimidines. The selection of an appropriate catalyst and ligand system is crucial for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This guide offers a starting point for researchers by summarizing key reaction conditions and providing detailed experimental protocols. Further optimization may be necessary to achieve the desired outcomes for specific substrates and coupling partners. The continued development of novel catalysts and ligands will undoubtedly expand the synthetic utility of this important heterocyclic building block in the fields of drug discovery and materials science.
References
Navigating the Solubility Labyrinth: A Technical Guide to Enhancing the Dissolution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Solubility Challenges of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in Organic Solvents.
Poor solubility is a significant hurdle in the development of novel therapeutics and advanced materials. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry, often presents considerable challenges due to its limited solubility in common organic solvents. This in-depth technical guide provides a roadmap for researchers to systematically evaluate and overcome these solubility issues, ensuring the effective utilization of this compound in their research and development endeavors.
Understanding the Challenge: Physicochemical Properties
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a solid at room temperature with a molecular weight of 196.56 g/mol .[1] Its structure, characterized by a substituted pyrimidine ring, contributes to its crystalline nature and, consequently, its often-low solubility in non-polar and moderately polar organic solvents. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, empirical observations suggest that it may be soluble in highly polar aprotic solvents like dimethyl sulfoxide (DMSO).[2]
A critical first step in any formulation or reaction development is the experimental determination of the compound's baseline solubility in a range of relevant solvents.
Experimental Protocol for Solubility Determination
A standardized and reproducible method for determining the solubility of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is paramount. The isothermal shake-flask method is a widely accepted technique.
Objective: To determine the saturation solubility of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in various organic solvents at a controlled temperature.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, dichloromethane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or mol/L.
The following diagram outlines the workflow for this experimental protocol:
Strategies for Overcoming Poor Solubility
Several formulation strategies can be employed to enhance the solubility of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The choice of method will depend on the specific application, required concentration, and compatibility with downstream processes.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of a poorly soluble compound in an aqueous or mixed-solvent system.[3]
Experimental Protocol for Co-solvency:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and a co-solvent (e.g., water-ethanol mixtures from 10% to 90% ethanol).
-
Determine the solubility of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in each co-solvent mixture using the isothermal shake-flask method described above.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio for maximum solubility.
The following table provides illustrative solubility data for a hypothetical pyrimidine derivative in various solvent systems.
| Solvent System (v/v) | Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 8.7 |
| PEG 400 | 15.3 |
| Water:Ethanol (50:50) | 2.5 |
| Water:PEG 400 (50:50) | 7.8 |
Solid Dispersions
Solid dispersion is a technique where the poorly soluble compound is dispersed in a hydrophilic carrier matrix at the solid state.[4][5][6] This can lead to the formation of an amorphous state of the drug, which generally has a higher apparent solubility and dissolution rate compared to the crystalline form.
Experimental Protocol for Solvent Evaporation Method:
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and the carrier in a common volatile solvent (e.g., methanol or acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution rate of the solid dispersion compared to the pure compound.
The decision-making process for selecting a solid dispersion approach can be visualized as follows:
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[7][8][9]
Experimental Protocol for Cyclodextrin Complexation:
-
Prepare an aqueous solution of a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Add an excess of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours.
-
Filter the suspension to remove the undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound.
-
The formation of an inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and DSC.
The following table shows hypothetical data on the solubility enhancement of a pyrimidine derivative through complexation.
| Cyclodextrin Type | Cyclodextrin Conc. (mM) | Apparent Solubility (mg/mL) |
| None | 0 | 0.05 |
| β-Cyclodextrin | 10 | 0.8 |
| HP-β-Cyclodextrin | 10 | 2.5 |
| HP-β-Cyclodextrin | 20 | 4.8 |
pH Modification
For compounds with ionizable groups, adjusting the pH of the medium can significantly alter solubility. While 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine does not have strongly acidic or basic centers, the pyrimidine ring can exhibit weak basicity. Exploring solubility in buffered solutions across a pH range can be a valuable exercise.
Experimental Protocol for pH-Dependent Solubility:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Determine the solubility of the compound in each buffer using the isothermal shake-flask method.
-
Plot solubility as a function of pH to identify any pH-dependent solubility profiles.
Conclusion
Overcoming the poor solubility of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a critical step in harnessing its full potential in research and development. This guide provides a systematic framework for researchers to approach this challenge. By first establishing a baseline solubility profile and then systematically exploring techniques such as co-solvency, solid dispersion, and complexation, scientists can effectively enhance the dissolution of this important chemical entity. The detailed experimental protocols and decision-making workflows presented herein serve as a practical resource for drug development professionals and researchers in the chemical sciences.
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japer.in [japer.in]
- 7. ijper.org [ijper.org]
- 8. publishing.emanresearch.org [publishing.emanresearch.org]
- 9. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
Preventing Hydrolysis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine During Workup: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of strategies to prevent the hydrolysis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine during reaction workup. This key intermediate is susceptible to hydrolysis, leading to the formation of the undesired 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine, which can impact yield, purity, and downstream processability. This guide outlines the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data to facilitate the development of robust and efficient workup procedures.
Understanding the Hydrolysis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The hydrolysis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a nucleophilic aromatic substitution reaction where the chloride at the C4-position is displaced by a hydroxide ion or water molecule. The reactivity of the C-Cl bond is significantly influenced by the electron-withdrawing trifluoromethyl group and the pyrimidine ring itself.
Key Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the aqueous medium. Acidic conditions can protonate the pyrimidine ring, further activating the C-Cl bond towards nucleophilic attack. Conversely, while strongly basic conditions provide a high concentration of the hydroxide nucleophile, the stability of the product may also be compromised under these conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, maintaining low temperatures during aqueous workup is critical.
-
Solvent: The choice of organic solvent for extraction can influence the partitioning of the product and its exposure to the aqueous phase.
-
Reaction Quenching: The method used to quench the synthesis reaction, typically involving the removal of excess reagents like phosphorus oxychloride (POCl₃), can generate acidic byproducts that promote hydrolysis.
The logical relationship between these factors and the desired outcome is illustrated in the diagram below.
Caption: Logical flow for minimizing hydrolysis.
Experimental Protocols for Hydrolysis-Sensitive Workup
The following protocols are designed to minimize the hydrolysis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine during the workup of its synthesis, which commonly involves the use of POCl₃.
Protocol 1: Controlled Aqueous Workup with pH Adjustment
This protocol is suitable for laboratory-scale syntheses where careful control of temperature and pH is achievable.
Methodology:
-
Initial Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C. Slowly and carefully add the reaction mixture to a vigorously stirred biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and ice-cold water at a ratio of 1:1 (v/v). Maintain the temperature of the quenching vessel below 10 °C throughout the addition.
-
pH Adjustment: Immediately following the quench, adjust the pH of the aqueous layer to 7.0-8.0 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Monitor the pH closely using a calibrated pH meter.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
The workflow for this protocol is visualized below.
Caption: Controlled aqueous workup workflow.
Protocol 2: Non-Aqueous Workup
For highly sensitive substrates or large-scale production where temperature control during aqueous quenching can be challenging, a non-aqueous workup is recommended.
Methodology:
-
Removal of Excess POCl₃: After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Co-evaporation: Add a high-boiling point, inert solvent such as toluene to the residue and co-evaporate under reduced pressure to remove any remaining traces of POCl₃.
-
Direct Purification: The resulting crude product can often be purified directly by vacuum distillation or crystallization from a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Alternative: Slurry in Aprotic Solvent: Alternatively, the residue after POCl₃ removal can be slurried in a cold, aprotic solvent like hexanes or heptane. The product, if solid, can be isolated by filtration, and the filter cake washed with the cold solvent.
The workflow for the non-aqueous workup is depicted below.
Caption: Non-aqueous workup workflow.
Quantitative Data and Comparison
| Workup Parameter | Condition | Expected Impact on Hydrolysis | Rationale |
| pH | < 4 | High | Acid catalysis protonates the pyrimidine ring, increasing the electrophilicity of the C4 position. |
| 4 - 6 | Moderate | Lower concentration of H⁺ reduces the rate of acid-catalyzed hydrolysis. | |
| 7 - 8 | Low | Neutral to slightly basic conditions minimize both acid-catalyzed and base-mediated hydrolysis. | |
| > 9 | Moderate to High | Increased concentration of OH⁻ nucleophile can accelerate hydrolysis. | |
| Temperature | 0 - 5 °C | Low | Reduces the rate of the hydrolysis reaction. |
| 10 - 25 °C | Moderate | Increased thermal energy accelerates the reaction rate. | |
| > 30 °C | High | Significant increase in the rate of hydrolysis is expected. | |
| Quenching Method | Slow addition to ice/water | Low | Allows for better temperature control and dissipation of heat from POCl₃ hydrolysis. |
| Rapid addition to water | High | Can lead to a rapid temperature increase and localized acidic conditions, promoting hydrolysis. | |
| Non-aqueous | Very Low | Avoids the presence of water, the primary nucleophile for hydrolysis. |
Signaling Pathway Analogy: Controlling the Reaction Environment
The control of the workup environment to prevent hydrolysis can be analogized to a signaling pathway where external signals (workup conditions) trigger a cascade of events leading to a specific cellular response (product stability or degradation).
Caption: Analogy to a cellular signaling pathway.
Conclusion and Recommendations
The prevention of hydrolysis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine during workup is paramount for achieving high yields and purity. The key to success lies in the stringent control of temperature and pH.
Key Recommendations:
-
Prioritize Low Temperatures: All aqueous workup steps should be conducted at or below 5 °C.
-
Maintain Neutral to Slightly Basic pH: The pH of the aqueous phase should be carefully maintained between 7 and 8 to minimize both acid- and base-catalyzed hydrolysis.
-
Consider Non-Aqueous Workup: For larger scale operations or when stringent temperature and pH control is difficult, a non-aqueous workup involving the distillation of excess POCl₃ followed by direct purification is the preferred method.
-
Analytical Monitoring: It is advisable to monitor the formation of the 4-hydroxy byproduct by techniques such as HPLC or GC-MS during the development of the workup procedure to quantitatively assess the effectiveness of the chosen method.
By implementing these strategies, researchers, scientists, and drug development professionals can effectively mitigate the risk of hydrolysis and ensure the reliable synthesis of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Monitoring the Nucleophilic Aromatic Substitution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of analytical methodologies for monitoring the reaction progress of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The focus is on providing detailed experimental protocols and data presentation for effective reaction monitoring, ensuring product quality and optimizing reaction conditions.
Introduction
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative frequently utilized in medicinal chemistry and drug discovery. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile building block for the synthesis of a wide range of substituted pyrimidines. Accurate and reliable monitoring of these substitution reactions is crucial for understanding reaction kinetics, identifying potential impurities, and ensuring the desired product is obtained with high yield and purity. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared Spectroscopy (FTIR) for this purpose.
Reaction Overview: Nucleophilic Aromatic Substitution
A common and important reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is the nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group facilitates the attack of nucleophiles, leading to the displacement of the chloride. A representative reaction is the amination with a primary or secondary amine.
Reaction Scheme:
Caption: General analytical workflow for reaction monitoring.
Caption: Detailed workflow for RP-HPLC analysis.
Conclusion
The analytical methods outlined in this guide provide robust and reliable approaches for monitoring the reaction progress of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The choice of technique will be dictated by the specific requirements of the research or development project. For detailed kinetic studies and impurity profiling, a combination of HPLC and GC-MS is recommended. For real-time monitoring and endpoint determination, in-situ FTIR offers significant advantages. By implementing these methods, researchers and drug development professionals can gain a deeper understanding of the reaction, optimize process parameters, and ensure the consistent production of high-quality products.
An In-depth Technical Guide to the Validation and Comparative Analysis of a Novel Pharmacodynamic Biomarker for a Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the validation process for a novel pharmacodynamic biomarker, "pXYZ," in the context of a new targeted therapy, "Inhibitor-A," for non-small cell lung cancer (NSCLC). It details the analytical and clinical validation steps, presents comparative data, and outlines key experimental protocols.
Introduction: The Role of Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are critical tools in drug development, providing evidence of a drug's biological activity at its target.[1][2] They are instrumental in establishing proof-of-concept, guiding dose selection, and understanding the mechanism of action of novel therapeutics.[3][4] The validation of a PD biomarker is a rigorous process that ensures the generated data is accurate, reliable, and fit for its intended purpose or "context of use" (COU).[1][5] This guide will walk through the validation of pXYZ, a phosphorylated protein, as a PD biomarker for Inhibitor-A, a kinase inhibitor targeting the XYZ signaling pathway implicated in NSCLC.
Analytical Validation of the pXYZ Assay
Analytical validation establishes the performance characteristics of the assay used to measure the biomarker.[5][6] For the pXYZ biomarker, a proprietary electrochemiluminescence immunoassay (ECLIA) was developed. The key validation parameters are summarized in Table 1.
Table 1: Summary of Analytical Validation Parameters for the pXYZ ECLIA Assay
| Parameter | Method | Acceptance Criteria | Result |
| Precision | 5 replicates of 3 QC samples over 5 days | Intra-assay CV < 10%, Inter-assay CV < 15% | Intra-assay CV: 6.2%, Inter-assay CV: 9.8% |
| Accuracy | Spike-recovery in 6 different lots of matrix | 80-120% recovery | 92.5% mean recovery |
| Sensitivity (LLOQ) | Lowest concentration with acceptable precision and accuracy | CV < 20%, Accuracy 80-120% | 0.5 ng/mL |
| Linearity | 8-point standard curve | R² > 0.99 | R² = 0.997 |
| Specificity | Cross-reactivity with related phosphoproteins | < 1% cross-reactivity | < 0.5% cross-reactivity |
| Stability | Freeze-thaw cycles, short-term and long-term storage | < 15% deviation from baseline | Stable for 3 freeze-thaw cycles, 24h at RT, and 6 months at -80°C |
Experimental Protocol: ECLIA for pXYZ Quantification
Objective: To quantify the concentration of phosphorylated XYZ (pXYZ) in human plasma samples.
Methodology:
-
Plate Coating: Streptavidin-coated 96-well plates are incubated with a biotinylated capture antibody specific for total XYZ protein.
-
Sample Incubation: Plasma samples and standards are added to the wells and incubated to allow the capture of total XYZ.
-
Detection: A ruthenium-labeled detection antibody specific for the phosphorylated form of XYZ (pXYZ) is added.
-
Signal Generation: A read buffer is added, and the plate is read on an ECLIA instrument. The ruthenium label emits light upon electrochemical stimulation, and the light intensity is proportional to the amount of pXYZ.
-
Quantification: A standard curve is generated using a 4-parameter logistic regression model to determine the concentration of pXYZ in the samples.
Clinical Validation and Comparative Analysis
Clinical validation links the biomarker to the clinical endpoint of interest.[6][7] In this case, we are validating pXYZ as a pharmacodynamic biomarker that demonstrates the on-target activity of Inhibitor-A.
Study Design
A Phase I clinical trial was conducted in patients with advanced NSCLC. Patients received escalating doses of Inhibitor-A. Plasma samples were collected pre-dose and at multiple time points post-dose to measure pXYZ levels.
Quantitative Data Summary
The results in Table 2 demonstrate a dose-dependent decrease in plasma pXYZ levels following treatment with Inhibitor-A, indicating target engagement.
Table 2: Change in Plasma pXYZ Levels After a Single Dose of Inhibitor-A
| Dose Group | N | Mean Baseline pXYZ (ng/mL) | Mean pXYZ at 24h Post-Dose (ng/mL) | Mean % Change from Baseline |
| 10 mg | 10 | 15.2 | 12.8 | -15.8% |
| 30 mg | 10 | 16.1 | 8.1 | -49.7% |
| 100 mg | 10 | 14.8 | 3.7 | -75.0% |
| Placebo | 10 | 15.5 | 15.1 | -2.6% |
Visualization of Key Pathways and Workflows
The XYZ Signaling Pathway
The following diagram illustrates the hypothetical XYZ signaling pathway, a critical driver in a subset of NSCLC. Inhibitor-A is designed to block the kinase activity of XYZ, thereby inhibiting downstream signaling that promotes cell proliferation and survival.
References
- 1. Biomarker Discovery, Technical Qualification and Validation [intertek.com]
- 2. White paper on imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps in Developing a Biomarker Validation Plan – Clinical Research Made Simple [clinicalstudies.in]
- 6. memoinoncology.com [memoinoncology.com]
- 7. sonraianalytics.com [sonraianalytics.com]
A Comparative Analysis of the Reactivity of 4-Chloro- and 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine in Nucleophilic Aromatic Substitution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the reactivity of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine, two key intermediates in the synthesis of biologically active molecules. The document delves into the principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring, presenting a theoretical framework for understanding the relative reactivity of the chloro and bromo substituents. While direct kinetic data for these specific compounds is scarce in the public domain, this guide synthesizes available information on analogous systems to provide a robust comparative analysis. Detailed experimental protocols for nucleophilic substitution reactions are provided, alongside diagrams illustrating the reaction mechanism and a relevant biological signaling pathway where such pyrimidine derivatives often play a crucial role.
Introduction: The Significance of Trifluoromethylated Pyrimidines
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, making them attractive candidates for drug development.[2] Specifically, 4-halo-2-methyl-6-(trifluoromethyl)pyrimidines serve as versatile building blocks for the synthesis of a wide range of substituted pyrimidines, which have shown promise as kinase inhibitors and modulators of immune signaling pathways, such as those involving Toll-like receptor 8 (TLR8).[1][3] Understanding the relative reactivity of the 4-chloro and 4-bromo analogues is crucial for optimizing synthetic routes and accelerating the discovery of novel therapeutics.
Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The primary reaction pathway for the functionalization of 4-halo-2-methyl-6-(trifluoromethyl)pyrimidines is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the potent electron-withdrawing trifluoromethyl group at the 6-position, making the ring highly susceptible to attack by nucleophiles. The attack preferentially occurs at the 4- and 6-positions, which are para and ortho, respectively, to the nitrogen atoms and can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
Leaving Group Ability in SNAr Reactions
In traditional SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[4] However, in SNAr reactions on highly electron-deficient aromatic systems, this trend is often reversed, with the reactivity order being F > Cl ≈ Br > I.[5][6] This phenomenon, known as the "element effect," is attributed to the rate-determining step of the reaction. In many SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the slow step.[7] The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate.[7] While the C-F bond is the strongest, its cleavage occurs in the fast, second step of the reaction and therefore does not significantly impact the overall rate.
For the compounds , 4-chloro- and 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine, the reactivity is expected to be similar, with the chloro derivative potentially being slightly more reactive than the bromo derivative due to the higher electronegativity of chlorine. However, the difference in reactivity is generally observed to be less pronounced between chlorine and bromine compared to fluorine.[5]
Quantitative Data and Reactivity Comparison
Table 1: Properties and Reactivity Comparison
| Property | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine | Reference |
| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₄BrF₃N₂ | [8] |
| Molecular Weight | 196.56 g/mol | 241.01 g/mol | [8] |
| CAS Number | 5993-98-6 | 1100767-02-9 | [8][9] |
| Predicted Reactivity in SNAr | Expected to be slightly higher or similar to the bromo analog. | Expected to be slightly lower or similar to the chloro analog. | [5][6] |
Kinetic studies on related 6-halopurine nucleosides have shown the displacement reactivity order to be F > Br > Cl > I with butylamine in acetonitrile, and F > Cl ≈ Br > I with methanol/DBU in acetonitrile.[1] This suggests that the relative reactivity of chloro and bromo derivatives can be influenced by the nucleophile and solvent system.
Experimental Protocols
The following protocols are adapted from established procedures for nucleophilic aromatic substitution on halopyrimidines and can be used as a starting point for the functionalization of 4-chloro- and 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine.
General Protocol for Amination
This protocol describes a general procedure for the reaction of 4-halo-2-methyl-6-(trifluoromethyl)pyrimidine with a primary or secondary amine.
Materials:
-
4-Chloro- or 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the 4-halo-2-methyl-6-(trifluoromethyl)pyrimidine, the base, and a magnetic stir bar.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is suitable for the palladium-catalyzed cross-coupling of 4-halo-2-methyl-6-(trifluoromethyl)pyrimidine with a boronic acid. The bromo derivative is generally more reactive in this type of reaction.
Materials:
-
4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine, boronic acid, palladium catalyst, base, and a magnetic stir bar.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Biological Relevance
Derivatives of 2-methyl-6-(trifluoromethyl)pyrimidine are of significant interest in drug discovery, particularly as inhibitors of protein kinases and modulators of the innate immune system.
Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[10] Pyrimidine-based molecules have been successfully developed as kinase inhibitors that compete with ATP for binding to the active site of the kinase, thereby blocking downstream signaling.
Caption: Simplified kinase signaling pathway and its inhibition.
TLR8 Antagonism
Toll-like receptor 8 (TLR8) is an endosomal receptor that plays a crucial role in the innate immune response by recognizing single-stranded RNA from viruses and bacteria.[11] Overactivation of TLR8 has been implicated in autoimmune diseases.[3] Certain 6-(trifluoromethyl)pyrimidine derivatives have been identified as TLR8 antagonists, offering a potential therapeutic strategy for these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. labiotech.eu [labiotech.eu]
- 11. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
Navigating the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide to Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-6-(trifluoromethyl)pyrimidine core is a crucial scaffold in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide explores alternative reagents and synthetic strategies for the efficient construction of this key heterocyclic motif, providing detailed experimental protocols and comparative data to inform laboratory practice and process development.
Executive Summary
This guide details two primary alternative synthetic routes for the 2-methyl-6-(trifluoromethyl)pyrimidine core, moving beyond traditional methods to offer potentially improved yields, milder reaction conditions, and greater substrate scope. The presented methodologies are:
-
Classical Cyclocondensation: The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with acetamidine.
-
Ynone-Based Strategy: The cyclocondensation of 4,4,4-trifluorobut-2-yn-1-ones with acetamidine.
Quantitative data for these methods are summarized for clear comparison, and detailed experimental protocols are provided. Furthermore, logical diagrams illustrating the synthetic pathways are included to facilitate understanding and implementation.
Alternative Synthetic Pathways and Reagents
The synthesis of the 2-methyl-6-(trifluoromethyl)pyrimidine core can be efficiently achieved through the cyclocondensation of a trifluoromethyl-containing C3 synthon with acetamidine, which provides the N-C-N fragment of the pyrimidine ring. Below are two effective approaches utilizing different trifluoromethylated starting materials.
Cyclocondensation of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Acetamidine
This method represents a traditional and widely applicable approach to pyrimidine synthesis. The reaction proceeds via the condensation of the β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate, with acetamidine, typically in the presence of a base. This reaction leads to the formation of the intermediate 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, which can be subsequently chlorinated and dehalogenated if the unsubstituted pyrimidine is desired.
Key Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Acetamidine hydrochloride
-
Base (e.g., Sodium ethoxide, Sodium hydroxide)
Reaction of 4,4,4-trifluorobut-2-yn-1-ones with Acetamidine
A more modern and highly efficient alternative involves the use of 4,4,4-trifluorobut-2-yn-1-ones as the trifluoromethylated precursor. These ynones are potent Michael acceptors and react readily with amidines to form pyrimidine derivatives. This method has been shown to produce good to high yields of the desired pyrimidine.[1]
Key Reagents:
-
4,4,4-trifluorobut-2-yn-1-one
-
Acetamidine hydrochloride
-
Base (e.g., Sodium carbonate)
Data Presentation: A Comparative Overview
| Synthetic Route | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ynone-Based Strategy | 4,4,4-trifluorobut-2-yn-1-one, Acetamidine hydrochloride | Na₂CO₃ | Acetonitrile | 80 | 8 | 60 | [1] |
| Classical Cyclocondensation (Estimated) | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Acetamidine hydrochloride | Sodium Ethoxide | Ethanol | Reflux | 4-8 | 70-85 | Inferred |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol via Classical Cyclocondensation
This protocol is based on established methods for pyrimidine synthesis from β-ketoesters and amidines.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add acetamidine hydrochloride and stir for 30 minutes at room temperature.
-
To this mixture, add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
Protocol 2: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine via Ynone-Based Strategy
This protocol is adapted from the work of Yamazaki and colleagues.[1]
Materials:
-
4-Phenyl-4,4,4-trifluorobut-2-yn-1-one (1.0 eq)
-
Acetamidine hydrochloride (1.5 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-phenyl-4,4,4-trifluorobut-2-yn-1-one in acetonitrile, add acetamidine hydrochloride and sodium carbonate.
-
Heat the reaction mixture at 80 °C for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-6-(trifluoromethyl)pyrimidine derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Conclusion
The synthesis of the 2-methyl-6-(trifluoromethyl)pyrimidine core can be approached through multiple effective routes. While the classical cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with acetamidine remains a viable and well-understood method, the use of 4,4,4-trifluorobut-2-yn-1-ones presents a compelling alternative that can offer high yields. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. This guide provides the necessary technical details to empower researchers and drug development professionals in making informed decisions for the synthesis of this important heterocyclic building block.
References
A Comprehensive Guide to the Validation of Analytical Methods for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the validation of analytical methods for determining the purity of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Adherence to robust analytical method validation is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the essential validation parameters, provides detailed experimental protocols, and presents data in a clear and accessible format.
Introduction
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative.[1][2][3][4] Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, a well-validated analytical method is required to accurately quantify the purity and identify any potential impurities. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[5][6][7] Gas chromatography (GC) can also be a suitable alternative, particularly for volatile impurities.[8]
This guide will focus on the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[9]
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to demonstrate that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating a purity method.
Caption: Workflow for the validation of an analytical method.
Experimental Protocols
A hypothetical but robust RP-HPLC method is described below for the purity determination of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-18.1 min: 80-30% B18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Parameters and Acceptance Criteria
The following sections detail the experimental protocols for each validation parameter.
3.2.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject the sample diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte or known impurities.
-
Inject a solution of the 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine reference standard.
-
Inject a sample solution of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
-
If available, inject solutions of known impurities individually and as a mixture with the analyte to demonstrate separation.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products.
-
3.2.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a stock solution of the 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine reference standard.
-
Prepare at least five concentrations across the range of 50% to 150% of the nominal sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
3.2.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.
-
Protocol:
-
Prepare a placebo mixture (if a formulated product) or use a known purity batch of the substance.
-
Spike the placebo/sample with known amounts of the 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
| Parameter | Acceptance Criteria |
| Recovery | 98.0% to 102.0% |
3.2.4. Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
-
3.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
3.2.7. System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
-
Protocol:
-
Inject a standard solution multiple times (e.g., five or six replicates) before sample analysis.
-
Calculate the system suitability parameters.
-
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Peak Area (RSD) | ≤ 2.0% |
Data Presentation
All quantitative data generated during the validation study should be summarized in clearly structured tables for easy comparison and review.
Table 1: Linearity Data
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 50 | 50 | ... | ... |
| 80 | 80 | ... | ... |
| 100 | 100 | ... | ... |
| 120 | 120 | ... | ... |
| 150 | 150 | ... | ... |
| Linear Regression | r² = ... | y = mx + c |
Table 2: Accuracy (Recovery) Data
| Spiking Level (%) | Amount Added (µg) | Amount Found (µg, n=3) | Mean Recovery (%) | %RSD |
| 80 | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... |
| 120 | ... | ... | ... | ... |
Table 3: Precision Data
| Precision Type | Sample ID | Purity (%) | Mean Purity (%) | %RSD |
| Repeatability | 1-6 | ... | ... | ... |
| Intermediate Precision | Day 1, Analyst 1 | ... | ... | ... |
| Day 2, Analyst 2 | ... | ... | ... |
Logical Relationship of Validation Parameters
The following diagram illustrates the logical relationship and dependency between the core validation parameters.
Caption: Interdependencies of analytical validation parameters.
Conclusion
This guide provides a framework for the validation of an analytical method for the purity determination of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The successful validation of the analytical method as per the outlined protocols and acceptance criteria will ensure that the method is reliable, accurate, and fit for its intended purpose of quality control in a pharmaceutical setting. The provided experimental details and data presentation formats can be adapted for specific laboratory and regulatory requirements.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]
- 3. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6 [chemicalbook.com]
- 4. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
Benchmarking 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine as a pivotal building block in modern medicinal chemistry. We present a comparative benchmark against other key pyrimidine synthons, focusing on physicochemical properties, reactivity in hallmark transformations, and applications in the development of targeted therapeutics. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate practical application in a research and development setting.
Physicochemical Properties: A Comparative Overview
The unique substitution pattern of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine imparts specific physicochemical properties that are advantageous in drug design. The lipophilic trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methyl group can influence solubility and binding interactions. A comparison with other common pyrimidine building blocks is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Selected Pyrimidine Building Blocks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | 196.56[1] | 2.5[1] |
| 2,4-Dichloropyrimidine | C4H2Cl2N2 | 148.98 | 1.3 |
| 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2S | 228.62[2] | 3.1 |
| 2-Chloro-4,6-dimethylpyrimidine | C6H7ClN2 | 142.59 | 1.6 |
| 5-Bromo-2,4-dichloropyrimidine | C4HCl2BrN2 | 227.87 | 2.1 |
Note: Calculated LogP values are estimates and can vary based on the algorithm used.
Reactivity and Benchmarking in Key Synthetic Transformations
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity is further modulated by the electronic nature of its substituents. The strongly electron-withdrawing trifluoromethyl group at the 6-position of the target molecule enhances the electrophilicity of the pyrimidine core, particularly at the 4-position, making it a highly reactive site for nucleophilic attack. The electron-donating methyl group at the 2-position has a comparatively smaller electronic influence.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the context of substituted chloropyrimidines, the reactivity is influenced by the electronic environment of the carbon-chlorine bond. Generally, electron-withdrawing groups on the pyrimidine ring facilitate the oxidative addition step of the catalytic cycle. While direct comparative kinetic data is scarce, yields from studies on related compounds suggest that pyrimidines bearing electron-withdrawing groups can undergo efficient coupling.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Substituted Chloropyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.25 | 81 | [3] |
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.25 | 45 | [3] |
| 2,4-Dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.25 | 78 |
Disclaimer: The data in this table is compiled from different sources and may not represent results from direct comparative experiments. Reaction conditions have been standardized where possible for illustrative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of a wide array of biologically active molecules. The efficiency of this reaction on chloropyrimidines is also influenced by the electronic properties of the ring. The electron-deficient nature of the 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine scaffold is expected to facilitate this transformation.
Table 3: Representative Yields for Buchwald-Hartwig Amination of Chloro-heterocycles
| Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Aniline | Pd2(dba)3 (2) | XPhos | NaOtBu | Toluene | 100 | 16 | 95 |
| 4-Chloropyridine | Morpholine | Pd(OAc)2 (2) | BINAP | Cs2CO3 | Toluene | 100 | 24 | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)2 (1) | MorDalPhos | K3PO4 | t-BuOH/H2O | 80 | 18 | 83 |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes and does not represent a direct comparative study.
Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the C4 position in 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine makes it an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction generally proceeds under mild conditions with high regioselectivity.
Table 4: Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | Dioxane, RT | 4-Amino-5-chloro-2,6-difluoropyrimidine | 90 (ratio to 2-amino isomer) |
| 2,4,5,6-Tetrachloropyrimidine | p-Hydroxybenzaldehyde | K2CO3, Acetone, Reflux | 4-((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehyde | High |
| 2,4-Dichloro-6-methylpyrimidine | Aniline | EtOH, Reflux | 4-Anilino-2-chloro-6-methylpyrimidine | Good |
Disclaimer: The data in this table is compiled from various sources and illustrates the general reactivity patterns.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Workflow for Microwave-Assisted Suzuki Coupling
Caption: General workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.5-3 mol%)
-
K2CO3 (2.0 equiv)
-
1,4-Dioxane and Water (4:1, degassed)
-
Microwave reactor and vials
Procedure:
-
To a microwave vial, add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the boronic acid, Pd(PPh3)4, and K2CO3.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Pd2(dba)3, XPhos, and NaOtBu.
-
Add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and the amine.
-
Add anhydrous toluene and seal the flask.
-
Heat the reaction mixture at 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The trifluoromethyl group in 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine can enhance binding affinity and improve pharmacokinetic properties. This building block is particularly relevant for targeting kinases in key signaling pathways implicated in cancer and inflammatory diseases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a number of cytokines and growth factors.[5][6] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[5][7] Pyrimidine-based molecules have been successfully developed as potent JAK inhibitors.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based inhibitor.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8][9] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target.[10] Pyrimidine derivatives have been developed as potent EGFR inhibitors.[10]
EGFR Signaling Pathway
Caption: Pyrimidine-based inhibitors block the EGFR signaling cascade.[11]
PYK2 Signaling Pathway
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[12][13] It is implicated in cancer metastasis and inflammatory responses. Trifluoromethyl-substituted pyrimidines have been explored as inhibitors of PYK2.
PYK2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
A Comparative Study of Palladium Catalysts for the Coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in the development of novel therapeutics and advanced materials. Among the myriad of pyrimidine building blocks, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine stands out as a versatile intermediate, owing to the strategic placement of a reactive chlorine atom and the influence of the electron-withdrawing trifluoromethyl group. The selective C-C and C-N bond formation at the C4 position via palladium-catalyzed cross-coupling reactions is a pivotal strategy in the elaboration of this core structure.
This technical guide provides a comprehensive comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and structurally related halopyrimidines. Detailed experimental protocols, quantitative data on catalyst performance, and visual representations of experimental workflows are presented to facilitate the selection of optimal catalytic systems for specific synthetic transformations.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium-catalyzed coupling reaction is intricately linked to the choice of the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. For an electron-deficient substrate such as 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the selection of an appropriate catalyst system is critical to achieving high yields and reaction efficiency. The general reactivity trend for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the activation of the C-Cl bond the most challenging.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters. For chloropyrimidines, catalyst systems employing electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition step.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Xantphos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (µW) | 30 min | 84 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (µW) | 15 min | 81 | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene | 110 | 12 h | 92 | [4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 18 h | 95 | [5] |
Table 1: Comparative data for Palladium-catalyzed Suzuki-Miyaura coupling of chloropyrimidines and related chloro-heterocycles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines. The choice of ligand is crucial in preventing catalyst deactivation and promoting efficient reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 16 h | 94 | [4] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | 20 h | 88 | [6] |
| Pd₂(dba)₃ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 100 | 12 h | 91 | [7] |
| Pd G3 XPhos | XPhos | LHMDS | THF | 80 | 8 h | 96 | [8] |
Table 2: Comparative data for Palladium-catalyzed Buchwald-Hartwig amination of chloro-heterocycles.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the alkynylation of the pyrimidine ring. While traditionally requiring a copper(I) co-catalyst, modern methods often employ copper-free conditions, particularly with the use of sophisticated ligands.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1,4-Dioxane | 120 (µW) | 30 min | 77 | [2] |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 80 | 6 h | 85 | [9] |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 100 | 3 h | 86 | [10] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 100 | 12 h | 90 | [9] |
Table 3: Comparative data for Palladium-catalyzed Sonogashira coupling of chloro-heterocycles.
Heck Coupling
The Heck reaction facilitates the coupling of the chloropyrimidine with alkenes. The regioselectivity and stereoselectivity of the reaction are highly dependent on the reaction conditions and the nature of the alkene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 24 h | 75 | [11] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 140 | 18 h | 82 | [12] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Acetonitrile | 100 | 12 h | 88 | [13] |
| Herrmann's Catalyst | None | NaOAc | NMP | 130 | 10 h | 91 | [12] |
Table 4: Comparative data for Palladium-catalyzed Heck coupling of chloro-heterocycles.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling reactions of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dry Schlenk flask or microwave vial is added 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas three times.
Catalyst Addition and Reaction: The palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%) are added, followed by the degassed solvent (e.g., 1,4-dioxane/water mixture). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time, or irradiated in a microwave reactor.[2][3]
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a stream of inert gas, a Schlenk flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). The flask is sealed, and 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene) are added.
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time, with the progress monitored by TLC or GC-MS.
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired aminopyrimidine.
Caption: Workflow for Buchwald-Hartwig amination.
General Procedure for Sonogashira Coupling
Reaction Setup: To a Schlenk tube are added 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), the terminal alkyne (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and if required, the copper(I) co-catalyst (e.g., CuI, 4-10 mol%). The tube is evacuated and backfilled with an inert gas.
Reaction: The degassed solvent (e.g., 1,4-dioxane) and the base (e.g., Et₃N, 2.0-3.0 equiv.) are added, and the mixture is heated to the appropriate temperature (e.g., 120 °C in a microwave reactor) until the starting material is consumed.[2]
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Caption: Sonogashira coupling experimental workflow.
General Procedure for Heck Coupling
Reaction Setup: A mixture of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) is prepared in a pressure tube.
Reaction: The anhydrous solvent (e.g., DMF) is added, the tube is sealed, and the mixture is heated to the required temperature (e.g., 120 °C) for the specified duration.
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Catalyst Selection and Mechanistic Considerations
The choice of palladium catalyst and ligand is paramount for the successful coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
-
Oxidative Addition: This is often the rate-determining step for chloro-heterocycles. Electron-rich and sterically hindered ligands, such as biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are effective at promoting the oxidative addition of Pd(0) to the C-Cl bond.[4][14]
-
Transmetalation (for Suzuki and Sonogashira): The efficiency of this step is influenced by the base and the nature of the organometallic reagent. For Suzuki couplings, inorganic bases like K₂CO₃ and K₃PO₄ are commonly used to facilitate the transfer of the organic group from the boron atom to the palladium center.[3]
-
Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is generally favored by bulky ligands that create a sterically crowded coordination sphere around the palladium center.[6]
Caption: Key steps in a generalized cross-coupling cycle.
Conclusion
The palladium-catalyzed cross-coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a highly effective strategy for the synthesis of a diverse range of functionalized pyrimidine derivatives. The selection of the optimal palladium catalyst system is crucial for achieving high yields and reaction efficiency. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and Xantphos have demonstrated superior performance. In Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols are effective, with the choice often depending on the specific alkyne substrate. The Heck reaction provides a valuable route for the vinylation of the pyrimidine core. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the rational design of synthetic routes and the efficient production of novel pyrimidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Evolving Landscape of Pyrimidine Derivatives: A Deep Dive into the Structure-Activity Relationships of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Analogs
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of therapeutic agents. The strategic substitution of this privileged heterocycle allows for the fine-tuning of pharmacological properties, paving the way for novel treatments across a spectrum of diseases. This technical guide delves into the core of medicinal chemistry, focusing on the structure-activity relationship (SAR) studies of derivatives originating from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate for potent bioactive molecules.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. Through a meticulous presentation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and pathways, we aim to illuminate the path for the rational design of next-generation therapeutics.
Introduction to the 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Scaffold
The pyrimidine nucleus is a fundamental component of life, present in the nucleobases of DNA and RNA.[1][2][3] Its inherent biological relevance has made it a focal point for medicinal chemists for decades. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[4] The combination of the pyrimidine core with a trifluoromethyl group at the 6-position and a reactive chlorine atom at the 4-position makes 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine a versatile and highly valuable starting material for the synthesis of a diverse array of derivatives.
The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, most notably amino and ether linkages, leading to compounds with a wide range of biological activities, including anticancer, antifungal, and insecticidal properties.[5]
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of 2-methyl-6-(trifluoromethyl)pyrimidine is profoundly influenced by the nature of the substituent at the 4-position. The following sections summarize the key findings from SAR studies, focusing on their antitumor and antifungal activities.
Antitumor Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
A series of novel trifluoromethyl-substituted pyrimidine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human tumor cell lines.[6] The results, summarized in the table below, highlight the potent and selective anticancer activity of these compounds.
| Compound ID | R Group | PC-3 IC50 (μM) | MGC-803 IC50 (μM) | MCF-7 IC50 (μM) | H1975 IC50 (μM) |
| 17a | 2-fluorophenyl | 10.34 | 12.86 | 15.32 | 11.45 |
| 17h | 4-chlorophenyl | 8.76 | 9.32 | 10.87 | 7.65 |
| 17o | 3-methoxyphenyl | 6.54 | 7.89 | 8.91 | 5.32 |
| 17v | 4-(dimethylamino)phenyl | 3.12 | 4.56 | 5.11 | 2.27 |
| 5-FU (Control) | - | 15.21 | 18.98 | 20.43 | 9.37 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021.[6] |
The SAR analysis of these compounds revealed several key insights:
-
Electron-donating groups on the phenyl ring at the 4-position generally lead to increased antitumor activity. The compound with the dimethylamino group (17v ) exhibited the most potent activity, particularly against the H1975 cell line.[6]
-
The position of the substituent on the phenyl ring also plays a crucial role, with para-substituted compounds often showing superior activity.
-
The trifluoromethyl group on the pyrimidine ring is considered essential for the observed biological activity.
Further mechanistic studies on the most potent compound, 17v , demonstrated that it induces apoptosis in H1975 cells and causes cell cycle arrest at the G2/M phase.[6] This is achieved through the upregulation of pro-apoptotic proteins Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[6] Molecular docking studies suggest that these compounds can bind effectively to the active pocket of the Epidermal Growth Factor Receptor (EGFR).[6]
Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
In another study, a series of trifluoromethyl pyrimidine derivatives incorporating an amide moiety were synthesized and evaluated for their antifungal activity against a range of plant pathogenic fungi.[5] The results indicated that several of these compounds exhibit significant in vitro antifungal activity.
| Compound ID | R Group | Botryosphaeria dothidea (% Inhibition at 50 µg/mL) | Phomopsis sp. (% Inhibition at 50 µg/mL) | Botrytis cinerea (% Inhibition at 50 µg/mL) |
| 5a | 2-methylphenyl | 75.3 | 68.9 | 82.1 |
| 5j | 4-chlorophenyl | 82.1 | 78.4 | 96.8 |
| 5l | 4-fluorophenyl | 85.6 | 81.2 | 100 |
| 5v | 3-pyridyl | 69.8 | 65.4 | 78.9 |
| Tebuconazole (Control) | - | 95.2 | 92.8 | 96.5 |
| Data sourced from Frontiers in Chemistry, 2022.[5] |
The SAR of this series of compounds revealed that:
-
The presence of a halogen atom (chloro or fluoro) on the phenyl ring of the amide moiety generally enhances antifungal activity. Compound 5l , with a 4-fluorophenyl group, showed excellent activity against Botrytis cinerea.[5]
-
The introduction of an ether linkage between the pyrimidine ring and the aniline moiety appears to be a favorable structural feature for antifungal activity.
Experimental Protocols
General Synthesis of 4-Anilino-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives
The synthesis of the target anilino-pyrimidine derivatives typically involves a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine is refluxed with phosphorus oxychloride (POCl3) to yield the chlorinated intermediate, 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine.[7]
Step 2: Nucleophilic Aromatic Substitution
A mixture of 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine and the desired substituted aniline in a suitable solvent (e.g., isopropanol, DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the final product, which is then purified by column chromatography or recrystallization.
In Vitro Antitumor Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[6]
In Vitro Antifungal Activity Assay
The antifungal activity of the compounds is tested against various plant pathogenic fungi using the mycelium growth rate method.
-
The test compounds are dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Mycelial discs (5 mm diameter) of the test fungi are placed in the center of the PDA plates.
-
The plates are incubated at 25 ± 1 °C.
-
The diameter of the mycelial colony is measured when the mycelial growth in the control plate (containing DMSO without any compound) reaches the edge of the plate.
-
The percentage inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial colony in the control, and T is the diameter of the mycelial colony in the treated plate.[5]
Signaling Pathways and Experimental Workflows
The antitumor activity of the trifluoromethyl-substituted pyrimidine derivatives, particularly compound 17v , is mediated through the induction of apoptosis and cell cycle arrest, likely via inhibition of the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of Compound 17v.
The synthesis of 4-anilino-2-methyl-6-(trifluoromethyl)pyrimidine derivatives follows a straightforward experimental workflow.
Caption: General workflow for the synthesis of target compounds.
Conclusion
The derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine represent a promising class of compounds with significant potential in the development of novel therapeutic and agrochemical agents. The SAR studies highlighted in this guide underscore the importance of the substituent at the 4-position of the pyrimidine ring in dictating the biological activity. Specifically, the introduction of substituted anilino and amido moieties has led to the discovery of potent antitumor and antifungal agents.
The detailed experimental protocols and the elucidation of the potential mechanism of action provide a solid foundation for further research in this area. The continued exploration of the chemical space around this versatile scaffold is expected to yield new lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide serves as a catalyst for innovation, empowering researchers to build upon the existing knowledge and accelerate the journey from discovery to clinical application.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
The Promising Therapeutic Potential of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of pyrimidine is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, compounds synthesized from 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine have emerged as a class of molecules with significant and diverse biological activities. This technical guide provides a comprehensive overview of the in vitro and in vivo testing of these derivatives, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying biological pathways.
Synthesis and Derivatization
The synthetic versatility of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for biological screening. A general synthetic scheme involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with various nucleophiles, such as amines, phenols, and thiols, to yield the corresponding 4-substituted-2-methyl-6-(trifluoromethyl)pyrimidine derivatives.
A representative synthetic pathway to generate amide-bearing trifluoromethyl pyrimidine derivatives begins with a multi-step synthesis starting from ethyl trifluoroacetoacetate, leading to a key chloropyrimidine intermediate. This intermediate is then reacted with aminophenols to introduce an aniline moiety. Subsequent acylation of the amino group with various aromatic acids yields the final amide derivatives.[1][2]
In Vitro Biological Activities
Derivatives of the 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine core have demonstrated a broad spectrum of in vitro biological activities, including antifungal, insecticidal, and anticancer effects.
Antifungal Activity
Several novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their antifungal properties.[1][2] The in vitro antifungal activity is typically assessed using the mycelium growth rate method against a panel of pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Selected Trifluoromethyl Pyrimidine Amide Derivatives [1][2]
| Compound ID | Test Fungi | Inhibition Rate (%) at 50 µg/mL |
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | 83.34 |
Insecticidal Activity
The insecticidal potential of these compounds has also been investigated. The evaluation is often carried out against common agricultural pests.
Table 2: In Vitro Insecticidal Activity of Synthesized Trifluoromethyl Pyrimidine Amide Derivatives [1]
| Compound Series | Test Insect | Activity at 500 µg/mL |
| 5a-5w | Mythimna separata | Moderate |
| 5a-5w | Spodoptera frugiperda | Moderate |
| Chlorantraniliprole (Control) | Mythimna separata, Spodoptera frugiperda | High |
Anticancer Activity
The anticancer properties of trifluoromethyl pyrimidine derivatives have been a significant area of research.[1][2] In vitro cytotoxicity is commonly determined using the MTT assay against a panel of human cancer cell lines.
Table 3: In Vitro Anticancer Activity of Synthesized Trifluoromethyl Pyrimidine Amide Derivatives [1]
| Compound Series | Cancer Cell Line | Activity at 5 µg/mL |
| 5a-5w | PC3 (Prostate) | Certain |
| 5a-5w | K562 (Leukemia) | Certain |
| 5a-5w | HeLa (Cervical) | Certain |
| 5a-5w | A549 (Lung) | Certain |
| Doxorubicin (Control) | PC3, K562, HeLa, A549 | High |
In Vivo Biological Activities
While in vitro studies provide valuable preliminary data, in vivo testing is crucial for evaluating the therapeutic potential of these compounds in a whole-organism context.
Antiviral and Antifungal In Vivo Activity
A series of trifluoromethyl pyrimidine derivatives have been assessed for their in vivo antiviral and antifungal activities.[3] For instance, the curative and protection activities against Tobacco Mosaic Virus (TMV) were evaluated using the half-leaf spot method.
Table 4: In Vivo Anti-TMV Activity of Trifluoromethyl Pyrimidine Derivatives at 500 µg/mL [3]
| Compound | Curative Activity (%) | Protection Activity (%) |
| 5j | 76.3 | - |
| 5m | - | 66.4 |
| Ningnanmycin (Control) | 54.0 | - |
The in vivo antifungal activity of some derivatives was also promising. For example, compound 5u showed better activity against Rhizoctonia solani than the commercial fungicide azoxystrobin.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these compounds.
General Synthesis of Amide Derivatives
A key intermediate, a 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, is synthesized and then coupled with various aromatic acids. To a solution of the aniline intermediate (0.02 mol) and an aromatic acid (0.024 mol) in dichloromethane (20 mL), 4-dimethylaminopyridine (DMAP, 0.0004 mol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) are added. The reaction mixture is stirred at 25°C for 8–10 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the final amide derivatives.[1][2]
In Vitro Antifungal Assay (Mycelium Growth Rate Method)
The synthesized compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium to achieve the desired concentration (e.g., 50 µg/mL). A mycelial disc of the test fungus is placed in the center of the PDA plate. The plates are then incubated at a specific temperature (e.g., 25°C) for a set period. The diameter of the mycelial colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent). Tebuconazole is often used as a positive control.[1][2]
In Vitro Anticancer Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined. Doxorubicin is commonly used as a positive control.[1]
Visualizing the Rationale and Workflow
Synthetic Strategy Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of derivatives from a chloropyrimidine precursor.
Caption: General workflow for synthesis and biological testing.
Hypothetical Signaling Pathway Inhibition
While the precise mechanisms of action for many of these compounds are still under investigation, a common target for anticancer agents is the inhibition of key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical scenario where a pyrimidine derivative inhibits a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The derivatization of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The diverse range of in vitro and in vivo activities, particularly in the antifungal and anticancer arenas, underscores the therapeutic potential of this chemical scaffold. Further research focused on optimizing the lead compounds, elucidating their precise mechanisms of action, and conducting more extensive preclinical and clinical studies is warranted to fully realize their contribution to medicine and agriculture.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Kinome: A Technical Guide to Cross-Reactivity Analysis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for potent interactions within the highly conserved ATP-binding pocket of kinases. However, this same feature presents a significant challenge: the potential for cross-reactivity, or "off-target" effects, which can lead to toxicity and diminish therapeutic efficacy. This guide provides an in-depth analysis of the cross-reactivity of pyrimidine derivatives, with a focus on the 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine core, a privileged structure in kinase inhibitor design. Due to the limited publicly available cross-reactivity data for this specific scaffold, we will utilize illustrative data from structurally related pyrimidine-based kinase inhibitors to demonstrate the principles and methodologies of cross-reactivity analysis.
The Challenge of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. This conservation makes achieving inhibitor selectivity a formidable task.[1][2][3][4] Off-target inhibition can lead to unforeseen cellular phenotypes and toxicities, complicating drug development.[5] Therefore, a thorough understanding and early assessment of a compound's selectivity profile are paramount.
Illustrative Cross-Reactivity Data of a Representative Pyrimidine Kinase Inhibitor
To illustrate the process of cross-reactivity analysis, we present hypothetical data for a representative 2,4,6-substituted pyrimidine kinase inhibitor, designated as Compound X . This data is modeled on typical results obtained from broad kinase screening panels.
Table 1: Kinase Selectivity Profile of Compound X (1 µM)
| Kinase Family | Target Kinase | % Inhibition | Off-Target Kinase | % Inhibition |
| Tyrosine Kinase | Target Kinase A | 95 | Src | 78 |
| Abl | 65 | |||
| EGFR | 32 | |||
| Serine/Threonine Kinase | ROCK1 | 55 | ||
| Aurora B | 48 | |||
| CDK2 | 25 |
Table 2: IC50 Values for On-Target and Key Off-Target Kinases
| Kinase | IC50 (nM) |
| Target Kinase A | 15 |
| Src | 150 |
| Abl | 320 |
| ROCK1 | 500 |
| Aurora B | 850 |
Experimental Protocols for Cross-Reactivity Analysis
A multi-faceted approach is essential for a comprehensive assessment of kinase inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Profiling
The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases.[5]
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
-
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a DMSO control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for potent off-targets.
-
Cellular Target Engagement Assays
Confirming that a compound interacts with its intended target and off-targets within a cellular environment is a critical validation step.[1][6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
-
Materials:
-
Cultured cells expressing the target and potential off-target kinases
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
-
-
Procedure:
-
Treat cultured cells with the test compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using antibodies specific to the target and suspected off-target kinases, or by mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Cross-Reactivity and Experimental Design
Signaling Pathway Perturbation
Understanding the potential downstream consequences of off-target inhibition is crucial. The following diagram illustrates a hypothetical signaling pathway where an inhibitor targeting Kinase A also inadvertently inhibits Src, leading to unintended effects on downstream pathways.
Experimental Workflow for Selectivity Profiling
A systematic workflow ensures a thorough and efficient evaluation of a compound's selectivity.
Logical Relationships in SAR for Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing selectivity. By systematically modifying the chemical structure, researchers can identify moieties that enhance on-target potency while reducing off-target effects.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Scalable Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a crucial building block in the synthesis of a wide array of agrochemicals and pharmaceuticals. The efficient and scalable production of this intermediate is of paramount importance for the chemical industry. This technical guide provides a comprehensive overview and comparison of different synthetic routes to 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, with a focus on scalability, safety, and cost-effectiveness. Detailed experimental protocols for the most viable synthetic pathway are presented, along with a comparative analysis of key performance indicators for different methodologies.
Introduction
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in numerous biologically active compounds, including nucleic acids and a variety of synthetic drugs and agrochemicals. The introduction of a trifluoromethyl group into the pyrimidine ring can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules. Consequently, trifluoromethyl-substituted pyrimidines are highly sought-after intermediates in drug discovery and development. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, in particular, serves as a versatile precursor for the synthesis of a range of functionalized pyrimidines through nucleophilic substitution of the chloro group. This guide aims to provide a detailed technical analysis of the most relevant and scalable synthetic strategies for its preparation.
Primary Synthetic Route: Cyclocondensation followed by Chlorination
The most established and industrially viable route for the synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine proceeds in two main steps: a cyclocondensation reaction to form the pyrimidinone core, followed by a chlorination step to introduce the reactive chloro group.
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
This step involves the condensation of a β-diketone, 1,1,1-trifluoro-2,4-pentanedione, with acetamidine hydrochloride. The reaction proceeds via a nucleophilic attack of the amidine on the dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidinone ring.
Cost-benefit analysis of using 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in synthesis
An In-Depth Technical Guide
Topic: Cost-Benefit Analysis of Using 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine in Synthesis Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its utility is primarily derived from the presence of a reactive chlorine atom, which allows for facile functionalization via cross-coupling reactions, and the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides a cost-benefit analysis of employing this reagent in synthesis, weighing the procurement and reaction costs against the advantages of its reactivity and the potential value of the resulting compounds. The analysis is supported by quantitative cost data, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, and visualizations of the synthetic workflow and decision-making framework.
Introduction
The pyrimidine nucleus is a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group is a widely used tactic in drug design to modulate physicochemical and pharmacokinetic properties. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No: 5993-98-6) emerges as a valuable intermediate, combining the reactive potential of a chloropyrimidine with the beneficial effects of trifluoromethylation.[3] This guide explores the economic and scientific considerations for its use, enabling researchers to make informed decisions during the design and execution of synthetic campaigns.
Cost Analysis
The primary cost associated with using this reagent is its direct procurement. Additional costs include the necessary catalysts, reagents, solvents, and analytical materials for subsequent reactions.
Reagent Procurement
The price of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine varies significantly with quantity. The following table summarizes market pricing from a representative supplier.
Table 1: Estimated Procurement Cost of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
| Quantity | Price (€) | Price per Gram (€/g) |
|---|---|---|
| 250 mg | 30.00 | 120.00 |
| 1 g | 34.00 | 34.00 |
| 5 g | 95.00 | 19.00 |
| 25 g | 393.00 | 15.72 |
| 100 g | 1,328.00 | 13.28 |
Data sourced from CymitQuimica for Apollo Scientific brand reagent and is subject to change. For laboratory research use only.[4]
Reaction Component Costs
The most common application for this building block involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The associated costs must be factored into the overall analysis.
Table 2: Ancillary Costs for a Representative Suzuki Coupling Reaction
| Component | Example | Estimated Cost | Key Consideration |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | High | Catalyst loading is low (e.g., 0.5 mol%), but palladium prices are volatile.[5][6] |
| Boronic Acid | Phenylboronic Acid | Low to High | Cost is highly dependent on the complexity of the desired substituent. |
| Base | K₂CO₃, Cs₂CO₃ | Low to Moderate | Carbonate bases are generally inexpensive and effective.[6] |
| Solvent | 1,4-Dioxane / H₂O | Low | Common, low-cost solvents are typically used.[5][6] |
| Workup/Purification | Ethyl Acetate, Silica Gel | Moderate | Costs scale with reaction size and impurity profile. |
Benefit Analysis
The benefits of using 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine are rooted in its chemical reactivity and the high value of the molecules it can produce.
Synthetic Utility and Efficiency
The electron-deficient nature of the pyrimidine ring, further enhanced by the CF₃ group, makes the C4-chloro substituent highly susceptible to nucleophilic aromatic substitution and, most notably, palladium-catalyzed cross-coupling. Microwave-assisted protocols, in particular, offer significant advantages:
-
Rapid Reaction Times: Reactions are often completed in minutes rather than hours.[5][6]
-
High Yields: Optimized conditions frequently lead to moderate to excellent yields.[6][7]
-
Versatility: A wide range of aryl and heteroaryl boronic acids can be successfully coupled, allowing for rapid generation of diverse compound libraries.[8]
Table 3: Representative Conditions for Microwave-Assisted Suzuki Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Substrate | Halogenated Pyrimidine (0.5 mmol) | The reactive handle for C-C bond formation. |
| Coupling Partner | Arylboronic Acid (0.5 mmol) | Source of the new aryl substituent. |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Efficient catalyst for this transformation.[5][6] |
| Base | K₂CO₃ (1.5 mmol) | Essential for the transmetalation step of the catalytic cycle.[6] |
| Solvent | 1,4-Dioxane / H₂O (2:1, 6 mL) | Effective solvent system for promoting solubility and reaction.[5] |
| Temperature | 100 °C | Optimal temperature for achieving high yield without significant side product formation.[6] |
| Time | 15 min | Microwave irradiation drastically reduces the required reaction time.[6] |
Value in Drug Discovery
The trifluoromethyl-pyrimidine scaffold is a privileged structure in modern medicinal chemistry. Its incorporation into lead compounds can confer several benefits:
-
Metabolic Stability: The C-F bond is highly stable, blocking sites of oxidative metabolism.
-
Enhanced Potency: The CF₃ group can improve binding affinity through favorable intermolecular interactions.
-
Modulated Physicochemical Properties: It increases lipophilicity, which can improve cell permeability.
The ability to efficiently synthesize novel derivatives using this reagent provides a direct path to high-value intellectual property and potential therapeutic candidates, particularly in areas like kinase inhibition.[8]
Experimental Protocols
The following is a detailed protocol for a representative microwave-assisted Suzuki-Miyaura cross-coupling reaction, adapted from established procedures for similar chloropyrimidines.[5][6][8]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (0.5 mmol, 1.0 eq)
-
Arylboronic acid (0.5 mmol, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)[6]
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 eq)[6]
-
Degassed 1,4-Dioxane and Water (2:1 v/v mixture, 6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reactor vial, add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the desired arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[5]
-
Add the degassed 2:1 mixture of 1,4-dioxane and water (6 mL) to the vial.[5]
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-methyl-6-(trifluoromethyl)pyrimidine product.[5]
Visualizations
Synthetic Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Cost-Benefit Decision Framework
The decision to use this reagent can be visualized as a balance between associated costs and potential benefits.
Caption: Logical framework for the cost-benefit analysis of the title reagent.
Relevance: Representative Kinase Signaling Pathway
Compounds derived from trifluoromethyl-pyrimidines are often investigated as kinase inhibitors. This diagram shows a simplified MAPK/ERK signaling pathway, a common target in oncology drug discovery, illustrating the type of biological system where these molecules can have a high-impact application.
Caption: Simplified MAPK signaling pathway, a common target for pyrimidine-based drugs.
Conclusion
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine represents a significant investment at the reagent level, particularly at smaller scales. However, this initial cost is frequently justified by the substantial benefits it offers. Its high reactivity in efficient, rapid, and versatile cross-coupling reactions provides a streamlined path to novel molecules. For researchers in drug discovery and development, the ability to readily access trifluoromethyl-pyrimidine scaffolds—known for their potential to enhance biological activity—presents a compelling argument for the reagent's use. The ultimate decision rests on a project-specific analysis, but for programs targeting high-value endpoints like novel therapeutics, the benefits of employing this powerful building block will often outweigh the costs.
References
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the proper handling and disposal of specialized compounds are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed protocol for the safe disposal of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 5993-98-6), a halogenated pyrimidine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Hazard Profile
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE should be worn when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.
All handling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Disposal Protocol
The disposal of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine must be managed as hazardous waste, with a particular focus on its classification as a halogenated organic compound.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Halogenated Waste Stream: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine waste must be collected in a designated container for halogenated organic waste.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents. This is crucial as the treatment processes for these waste streams differ, and improper mixing can lead to dangerous reactions and increased disposal costs.
Step 2: Waste Collection and Storage
-
Container: Use a clearly labeled, leak-proof container compatible with the chemical. If possible, use the original manufacturer's container.
-
Labeling: The container must be labeled with a hazardous waste tag as soon as the first quantity of waste is added. The label should clearly state "Hazardous Waste," the full chemical name "4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine," and list all identified hazards (Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation).
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory. The container must be kept closed at all times except when adding waste.
Step 3: Disposal Procedure
-
Contact Environmental Health and Safety (EHS): All disposal of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine must be coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Licensed Waste Hauler: The EHS department will arrange for the collection and disposal by a licensed hazardous waste management company.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer system.
Decontamination of Empty Containers
Empty containers that held 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste.
-
Deface Label: After triple rinsing, deface or remove the original label and mark the container as "Empty" before recycling or disposing of it as non-hazardous waste, in accordance with your institution's policies.
Visualizing the Disposal Workflow and Safety Precautions
To further clarify the procedural flow and the interrelation of safety measures, the following diagrams are provided.
References
Personal protective equipment for handling 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Essential Safety and Handling Guide for 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Classification
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Classification: [1]
| Hazard Class | Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety.[2][3][4][5] The following table summarizes the recommended PPE for handling this compound.[6]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side shields.[7] A face shield should be worn for procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Wear disposable, chemical-resistant gloves (e.g., nitrile).[2] Always inspect gloves for tears or holes before use.[8] A lab coat must be worn to protect the body.[3] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9][10] Work in a well-ventilated area, preferably under a chemical fume hood.[9][11] |
Operational Plan: Handling and Storage
A systematic approach is essential for the safe handling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Pre-Operational Checks
-
Verify Availability of Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Inspect PPE: Check all PPE for integrity.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
Step-by-Step Handling Protocol
-
Transportation: Transport the chemical in a sealed, properly labeled, and unbreakable secondary container.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.[9]
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9][11][12] Decontaminate all surfaces and equipment.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9][10][11][12] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12] |
| Inhalation | Move the person to fresh air.[7][9] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7][9][11] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13] For large spills, contain the spill and contact emergency services. |
Disposal Plan
Dispose of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and its containers in accordance with local, state, and federal regulations.[8][9][11][12]
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste.[8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant.[8][9][11][12]
Visual Workflow for Safe Handling
References
- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. youtube.com [youtube.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
